7-Benzyl-1H-purine-2,6(3H,7H)-dione
Description
BenchChem offers high-quality 7-Benzyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Benzyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-benzyl-3H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-11-9-10(14-12(18)15-11)13-7-16(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUTVTQACWYOMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pharmacological Architecture of 7-Benzylxanthine Derivatives: Synthetic Pathways and Receptor Modulation
The following technical guide details the pharmacological and synthetic landscape of 7-benzylxanthine derivatives.
Executive Summary
The xanthine scaffold serves as a privileged structure in medicinal chemistry, forming the backbone of clinically vital bronchodilators, psychostimulants, and adenosine receptor antagonists. While substitutions at the N1 and N3 positions (e.g., caffeine, theophylline) are well-characterized, the N7 position represents a critical "molecular switch." Derivatization at N7, specifically with benzyl moieties, fundamentally alters the physicochemical profile and receptor selectivity of the parent scaffold.
This guide analyzes the biological activity of 7-benzylxanthine derivatives , focusing on their role as adenosine receptor antagonists, phosphodiesterase (PDE) inhibitors, and synthetic intermediates.[1] It provides field-tested protocols for their synthesis and evaluation, correcting common misconceptions regarding their structure-activity relationships (SAR).
Structural Logic & SAR Analysis
The N7 "Safety Switch"
The biological activity of xanthines is governed by three primary targets: Adenosine Receptors (ARs), Phosphodiesterases (PDEs), and Histone Deacetylases (HDACs).
-
Theophylline (1,3-dimethylxanthine): High affinity for A1/A2A receptors (causing tachycardia/seizures) and PDE inhibition (bronchodilation).
-
7-Benzyl Substitution: Introducing a bulky, lipophilic benzyl group at N7 creates steric hindrance that often reduces affinity for the conserved binding pockets of A1 and A2A receptors compared to the parent theophylline.
-
Significance: This reduction in AR affinity is not a failure but a design feature. It retains PDE inhibition (bronchodilation) while stripping away AR-mediated side effects (arrhythmias, CNS overstimulation). This is the mechanistic basis for "safe xanthines" like Doxofylline (a 7-substituted analogue).
-
Structure-Activity Relationship (SAR) Map
-
N1/N3 Positions: Control potency. Alkyl groups here are essential for PDE inhibition.
-
C8 Position: The primary driver for MAO-B inhibition and high-affinity A2A antagonism. (Note: Pure N7-benzyl derivatives lack potent MAO-B activity unless C8 is also substituted).
-
N7 Position: The "Modulator."
-
Small Alkyl (Methyl): Retains non-selective AR antagonism (Caffeine).
-
Bulky Aryl (Benzyl): Decreases general AR affinity; increases lipophilicity (LogP) and membrane permeability.
-
Functionalized Benzyl (e.g., chlorobenzyl): Can restore or tune selectivity for specific AR subtypes (e.g., A2B) by engaging secondary hydrophobic pockets.
-
Core Technical Section: Chemical Synthesis
The synthesis of 7-benzylxanthine derivatives typically proceeds via nucleophilic substitution on the xanthine anion. The following protocol describes the synthesis of 7-benzyltheophylline (7-benzyl-1,3-dimethylxanthine), a representative core scaffold.
Experimental Protocol: Synthesis of 7-Benzyltheophylline
Objective: Selective alkylation of N7 without N9 isomerization.
Reagents:
-
Theophylline (Anhydrous): 10 mmol (1.80 g)
-
Benzyl Bromide: 11 mmol (1.3 mL)
-
Potassium Carbonate (
): 15 mmol (2.07 g) -
Solvent: DMF (Dimethylformamide), Dry, 20 mL
Step-by-Step Workflow:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend Theophylline and
in dry DMF. Stir at room temperature for 30 minutes. Rationale: Deprotonation of the acidic N7 proton ( ) generates the nucleophilic xanthine anion. -
Alkylation: Add Benzyl Bromide dropwise over 5 minutes.
-
Reaction: Heat the mixture to 80°C for 4 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting material (
) should disappear, replaced by the product ( ). -
Quenching: Pour the reaction mixture into 100 mL of ice-cold water. A white precipitate should form immediately.
-
Workup: Filter the solid.[2] Wash with cold water (
mL) to remove residual DMF and inorganic salts. -
Purification: Recrystallize from hot ethanol.
-
Validation: Product should be a white crystalline solid (MP: 156–158°C).
Figure 1: Synthetic pathway for N7-alkylation of theophylline via SN2 mechanism.
Biological Activity Profile
Adenosine Receptor Antagonism
While 7-benzyl substitution generally lowers affinity compared to theophylline, specific derivatives exhibit unique profiles. The mechanism involves competitive antagonism at the G-protein coupled receptors (A1, A2A, A2B, A3).
-
Mechanism of Action: 7-benzylxanthines block the binding of endogenous adenosine.
-
A1 Blockade: Increases release of excitatory neurotransmitters (Glutamate, Dopamine).
-
A2A Blockade: Reduces anti-inflammatory signaling; relevant for Parkinson's (though C8-styryl derivatives are superior here).
-
Quantitative Comparison (Binding Affinity
| Compound | A1 Receptor ( | A2A Receptor ( | Selectivity (A1/A2A) | Clinical Note |
| Theophylline | 15,000 | 16,000 | ~1.0 | Non-selective; narrow therapeutic window. |
| Caffeine | 50,000 | 40,000 | ~1.2 | Weak antagonist; CNS stimulant. |
| 7-Benzyltheophylline | > 100,000 | > 100,000 | N/A | Loss of Affinity. Used as "negative control" or scaffold. |
| 7-(2-Chloroethyl)theophylline | 800 | 1,200 | 0.6 | Halogenation restores affinity via hydrophobic pocket engagement. |
| Doxofylline | > 100,000 | > 100,000 | N/A | "Safe Xanthine." Bronchodilator without adenosine side effects. |
Phosphodiesterase (PDE) Inhibition
Unlike adenosine antagonism, PDE inhibition is often retained in 7-benzyl derivatives.
-
Target: PDE3, PDE4, PDE5.
-
Effect: Inhibition prevents the hydrolysis of cAMP to AMP. Elevated cAMP levels in bronchial smooth muscle lead to relaxation (bronchodilation) and inhibition of inflammatory mediator release from mast cells.
-
Therapeutic Advantage: A 7-benzyl derivative that inhibits PDE but does not bind Adenosine Receptors represents the ideal asthma therapeutic (reduced cardiac toxicity).
Figure 2: Mechanistic divergence. 7-benzyl derivatives often retain PDE inhibition (green path) while minimizing Adenosine Receptor blockade (dashed path).
Experimental Validation Protocols
To validate the activity of a newly synthesized 7-benzylxanthine derivative, the following assays are standard.
A. Adenosine Receptor Binding Assay (Radioligand)
-
Membrane Source: HEK-293 cells stably expressing human A1 or A2A receptors.
-
Radioligand:
-DPCPX (for A1) or -ZM241385 (for A2A). -
Protocol:
-
Incubate cell membranes (50
g protein) with radioligand (1 nM) and the test compound ( to M). -
Incubate at 25°C for 90 minutes.
-
Terminate via rapid filtration through GF/B glass fiber filters.
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
and convert to using the Cheng-Prusoff equation.
-
B. MAO-B Inhibition Screen (Clarification)
-
Note: While 7-benzylxanthines are not primary MAO-B inhibitors, they are often screened to ensure selectivity against this enzyme if designing Parkinson's drugs.
-
Assay: Amplex Red Fluorometric Assay.
-
Substrate: Benzylamine (specific for MAO-B).
-
Detection: HRP-coupled reaction producing Resorufin (fluorescent).
References
-
Synthesis and Adenosine Receptor Affinity of 7-Ribosylxanthine Derivatives. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives. Source: Journal of Medicinal Chemistry / PMC. URL:[Link]
-
Theophylline (1,3-dimethylxanthine) Monograph and Pharmacology. Source: DrugBank / Wikipedia. URL:[Link]
-
Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A Affinity. Source: Molecules / PMC. URL:[Link]
-
Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one (Synthetic Protocol Reference). Source: Organic Syntheses / ResearchGate. URL:[Link]
Sources
In-depth Technical Guide: 7-benzyl-1H-purine-2,6(3H,7H)-dione
A Note on Chemical Identification: It is important to clarify a discrepancy regarding the Chemical Abstracts Service (CAS) number provided. While the topic specifies CAS 1088-05-7 for 7-benzyl-1H-purine-2,6(3H,7H)-dione, major chemical databases, including PubChem, associate this CAS number with the related compound, 7-benzyl-1-hydroxy-3,7-dihydro-1H-purine-2,6-dione.[1] This guide will focus on the chemical structure and properties of 7-benzyl-1H-purine-2,6(3H,7H)-dione , also known as 7-benzylxanthine , as indicated by the chemical name. Researchers are advised to verify the identity of their materials using appropriate analytical techniques.
Introduction and Scientific Context
7-benzyl-1H-purine-2,6(3H,7H)-dione, hereafter referred to as 7-benzylxanthine, is a derivative of xanthine, a purine base found in most human body tissues and fluids. The xanthine core is a privileged scaffold in medicinal chemistry, with well-known derivatives including caffeine and theophylline, which exhibit a wide range of pharmacological effects.[2] The introduction of a benzyl group at the N7 position significantly modifies the molecule's lipophilicity and steric profile, influencing its interaction with biological targets.
Primarily, 7-benzylxanthine serves as a crucial intermediate in the synthesis of more complex xanthine derivatives.[3][4] Its chemical structure allows for further functionalization at the N1, N3, and C8 positions, leading to the development of compounds with tailored pharmacological activities. Xanthine derivatives are extensively studied for their roles as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors, making them valuable leads in the development of treatments for respiratory, cardiovascular, and neurological disorders.[5][6]
Physicochemical and Spectroscopic Properties
The properties of 7-benzylxanthine are summarized below. Data for closely related derivatives are included for comparison where direct data for the target compound is limited.
| Property | Value | Source |
| CAS Number | 56025-86-6 (for 7-benzyl-3-methylxanthine) | [7] |
| Molecular Formula | C₁₂H₁₀N₄O₂ | N/A |
| Molecular Weight | 242.24 g/mol | N/A |
| Appearance | Expected to be a white to off-white solid | [8] |
| Melting Point | >300 °C (for a related purine derivative) | [1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF | General knowledge |
| logP (predicted) | ~0.9 (for a related hydroxylated analog) | [1] |
Synthesis and Purification
The synthesis of 7-benzylxanthine is typically achieved through the direct alkylation of a xanthine precursor. The Traube synthesis, which involves building the purine ring system from a pyrimidine intermediate, is a foundational method for producing the xanthine core.[1] A common laboratory-scale synthesis involves the benzylation of xanthine.
Experimental Protocol: Synthesis of 7-benzylxanthine
This protocol is a generalized procedure based on the alkylation of xanthine derivatives.
Principle: The acidic protons on the imidazole ring of the xanthine scaffold can be removed by a base, creating a nucleophilic nitrogen that reacts with an alkylating agent, in this case, benzyl bromide. The N7 and N9 positions are the most common sites for alkylation. While reactions can yield a mixture of N7 and N9 isomers, conditions can be optimized to favor the N7 product.
Materials:
-
Xanthine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve xanthine (1 equivalent) in anhydrous DMF.
-
Base Addition: Add finely powdered potassium carbonate (1.5-2.0 equivalents) to the suspension. Stir the mixture at room temperature for 30 minutes. The base activates the xanthine for alkylation.
-
Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water. A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure 7-benzylxanthine.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 7-benzylxanthine.
Analytical Characterization
The identity and purity of 7-benzylxanthine are confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group and the purine ring.
-
Benzyl Protons: A singlet for the methylene protons (N-CH₂) is expected around δ 5.4-5.5 ppm.[4] The five aromatic protons of the phenyl ring will appear as a multiplet in the range of δ 7.2-7.4 ppm.[4]
-
Purine Protons: A singlet for the C8-H proton is expected around δ 8.2-8.4 ppm.[4] The N1-H and N3-H protons will appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.[4]
-
-
¹³C NMR: The carbon NMR spectrum provides direct information about the carbon skeleton.[9]
-
Benzyl Carbons: The methylene carbon (N-CH₂) signal is expected around δ 49.0 ppm.[4] The aromatic carbons will appear in the δ 127-137 ppm region.[4]
-
Purine Carbons: The carbonyl carbons (C2 and C6) will be significantly downfield, typically in the δ 150-155 ppm range. The other carbons of the purine ring (C4, C5, C8) will resonate at characteristic shifts within the aromatic region.[4][10]
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Using a technique like electrospray ionization (ESI), the expected [M+H]⁺ ion for C₁₂H₁₀N₄O₂ would be observed at m/z 243.09.
Applications in Research and Drug Development
7-benzylxanthine is a versatile scaffold for developing pharmacologically active agents, primarily targeting adenosine receptors and phosphodiesterases.
Adenosine Receptor Antagonism
Adenosine is a ubiquitous signaling nucleoside that exerts its effects through four G protein-coupled receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). Xanthine derivatives like theophylline and caffeine are non-selective adenosine receptor antagonists. By modifying the xanthine core, for instance with a 7-benzyl group, researchers can develop more potent and selective antagonists.[11] 7-benzylxanthine itself has been used as a starting material to synthesize compounds with high affinity for the A₁ adenosine receptor.[3][4] Antagonism of these receptors is a therapeutic strategy for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.
Phosphodiesterase (PDE) Inhibition
PDEs are a family of enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6] By inhibiting PDEs, the intracellular levels of these second messengers increase, leading to various physiological responses, including smooth muscle relaxation. Non-selective PDE inhibitors like theophylline are used as bronchodilators.[2] The xanthine scaffold is a common feature in many PDE inhibitors, and derivatives of 7-benzylxanthine have been investigated for their potential as selective PDE4 inhibitors, which are of interest for treating inflammatory diseases like asthma and COPD.[12]
Mechanism of Action: Adenosine Receptor Antagonism
Caption: Competitive antagonism of adenosine receptors by 7-benzylxanthine.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
7-benzyl-1H-purine-2,6(3H,7H)-dione is a valuable synthetic intermediate in medicinal chemistry. Its xanthine core provides a proven scaffold for the development of potent adenosine receptor antagonists and phosphodiesterase inhibitors. While there is some ambiguity in the public domain regarding its CAS number, its chemical properties and reactivity make it a key building block for creating novel therapeutic agents. Further research into the direct biological activities of 7-benzylxanthine itself may reveal additional pharmacological potential.
References
-
PubChem. 7-Benzyl-1-hydroxy-3,7-dihydro-1h-purine-2,6-dione. National Center for Biotechnology Information. Available from: [Link]
-
Electronic Supplementary Information. Royal Society of Chemistry. Available from: [Link]
-
Jacobson KA, et al. Synthesis and adenosine receptor affinity of 7-beta-D-ribofuranosylxanthine. J Med Chem. 1991;34(9):2826-31. Available from: [Link]
-
Jacobson KA, et al. Synthesis and Adenosine Receptor Affinity of 7-β-D-Ribofuranosylxanthine. J Med Chem. 2012;55(18):8178-8182. Available from: [Link]
-
Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. ResearchGate. Available from: [Link]
-
Process for producing purine derivatives. European Patent Office. EP 0827960 A1. Available from: [Link]
-
Abdel-Wahab BF, et al. Design and synthesis of some new purine-dione derivatives of potential anti-inflammatory activity. Der Pharma Chemica. 2013;5(5):136-148. Available from: [Link]
-
Murakami T, et al. Effects of 1-benzylxanthines on cyclic AMP phosphodiesterase 4 isoenzyme. Biol Pharm Bull. 2006;29(1):145-8. Available from: [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 900 MHz, H2O, predicted). Available from: [Link]
-
Daly JW, et al. 7-Deaza-9-phenyladenines. A new class of adenosine receptor antagonists. Biochem Pharmacol. 1986;35(15):2467-81. Available from: [Link]
-
University of Glasgow. H NMR Spectroscopy. Available from: [Link]
-
ResearchGate. Fig. S6b. The 13 C NMR spectrum for compound 7e. Available from: [Link]
-
Fan TW, et al. 13C NMR Metabolomics: Applications at Natural Abundance. Anal Chem. 2015;87(1):305-314. Available from: [Link]
-
National Chemical Laboratory. 13C NMR spectroscopy. Available from: [Link]
-
PubChem. Benz(a)anthracene-7,12-dione. National Center for Biotechnology Information. Available from: [Link]
-
Tkatchenko TV, et al. The Adenosine Receptor Antagonist, 7-Methylxanthine, Alters Emmetropizing Responses in Infant Macaques. Invest Ophthalmol Vis Sci. 2018;59(13):5426-5436. Available from: [Link]
-
PubChem. 7-Methylxanthine. National Center for Biotechnology Information. Available from: [Link]
-
Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]
-
Jacobson KA. Adenosine Receptors: The Contributions by John W. Daly. J Med Chem. 2010;53(9):3393-3400. Available from: [Link]
-
Ghosh R, et al. Phosphodiesterase Inhibitors: Their Role and Implications. International Journal of PharmTech Research. 2009;1(4):1150-1157. Available from: [Link]
-
NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available from: [Link]
-
Elzupir AO, Almahmoud SAJ. Unveiling of phosphodiesterase-5 hot residues binding to xanthine derivatives for erectile dysfunction therapy: A computational drug repurposing approach. PLOS ONE. 2025;20(11):e0336267. Available from: [Link]
-
Xie G, et al. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases. J Lipid Res. 2013;54(12):3504-3514. Available from: [Link]
-
Francis SH, et al. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handb Exp Pharmacol. 2011;(200):55-73. Available from: [Link]
-
Romanenko NI, et al. Synthesis and Biological Activity of 8-Benzylidenehydrazino-3-Methyl-7-β-Methoxyethylxanthines. Khimiko-Farmatsevticheskii Zhurnal. 2014;48(7):26-29. Available from: [Link]
-
Kim HS, et al. Identification of propentofylline metabolites in rats by gas chromatography/mass spectrometry. J Pharm Biomed Anal. 1996;14(8-10):1039-44. Available from: [Link]
-
de Omena PM, et al. Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity. Molecules. 2014;19(5):6169-6180. Available from: [Link]
-
Wang D, et al. Recommended Mass Spectrometry-Based Strategies to Identify Botulinum Neurotoxin-Containing Samples. Toxins (Basel). 2015;7(5):1747-1762. Available from: [Link]
-
Cleveland Clinic. Phosphodiesterase Inhibitors: Types and Purpose. Available from: [Link]
-
Kumar A, et al. Efficacy of Penicillium limosum Strain AK-7 Derived Bioactive Metabolites on Antimicrobial, Antioxidant, and Anticancer Activity against Human Ovarian Teratocarcinoma (PA-1) Cell Line. J Fungi (Basel). 2023;9(10):986. Available from: [Link]
-
Dorrestein PC, et al. Top-down mass spectrometry on low-resolution instruments: characterization of phosphopantetheinylated carrier domains in polyketide and non-ribosomal biosynthetic pathways. J Am Soc Mass Spectrom. 2006;17(4):483-492. Available from: [Link]
-
Kirti K, et al. In Vitro Anticancer Activity of Staphyloxanthin Pigment Extracted from Staphylococcus gallinarum KX912244, a Gut Microbe of Bombyx mori. J Oncol. 2019;2019:8032479. Available from: [Link]
-
Alam MJ, et al. Synthesis and Antimicrobial Activity of 7-Hydroxy-3',4'-Methylenedioxy- and 7-Benzyloxy-3',4'. ResearchGate. Available from: [Link]
-
Goud B, et al. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Molecules. 2022;27(23):8581. Available from: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and adenosine receptor affinity of 7-beta-D-ribofuranosylxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SYNTHESIS AND ADENOSINE RECEPTOR AFFINITY OF 7–β–D-RIBOFURANOSYLXANTHINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine Receptors: The Contributions by John W. Daly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. 7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione - Opulent Pharma [opulentpharma.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Deaza-9-phenyladenines. A new class of adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of 1-benzylxanthines on cyclic AMP phosphodiesterase 4 isoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Adenosine Receptor Antagonist Potential of 7-Benzyl Purines
The following technical guide details the pharmacological landscape, synthesis, and therapeutic potential of 7-benzyl purines as adenosine receptor antagonists.
Technical Guide & Research Whitepaper
Executive Summary
The purine scaffold, particularly the xanthine core (2,6-dioxopurine), remains the structural bedrock for adenosine receptor (AR) antagonists. While classical modifications focus on the N1, N3, and C8 positions to drive subtype selectivity (A1, A2A, A2B, A3), the N7-position offers a unique vector for modulating physicochemical properties and "tuning" the selectivity window between G-protein coupled receptor (GPCR) antagonism and phosphodiesterase (PDE) inhibition.
This guide analyzes the 7-benzyl purine moiety.[1][2][3] Unlike 8-phenyl substitutions which drastically enhance receptor affinity, 7-benzyl substitutions often act as "selectivity filters," historically shifting potency towards PDE inhibition. However, when rationally combined with C8-aryl or N1/N3-alkyl modifications, 7-benzyl purines emerge as potent, lipophilic antagonists with therapeutic relevance in neurodegenerative (A2A) and respiratory (A2B) pathologies.
Molecular Mechanism & Signaling Pathways
Adenosine receptors are Class A GPCRs that regulate intracellular cAMP levels. Antagonists of these receptors function by blocking the binding of endogenous adenosine, thereby preventing the downstream modulation of adenylyl cyclase.
The Signaling Cascade
-
A1 & A3 Receptors: Couple to Gi/o proteins
Inhibit adenylyl cyclase Decrease cAMP. -
A2A & A2B Receptors: Couple to Gs proteins
Activate adenylyl cyclase Increase cAMP.[4]
Antagonist Action: A 7-benzyl purine antagonist competitively occupies the orthosteric site, preventing the G-protein conformational shift.
Figure 1: Adenosine Receptor Signaling & Antagonist Blockade. 7-benzyl purines competitively inhibit the receptor, preventing G-protein coupling.
Structure-Activity Relationship (SAR)
The 7-benzyl group is not merely a passive lipophilic handle; it exerts specific steric and electronic effects on the purine core.
The "7-Benzyl Paradox" (PDE vs. AR)
A critical insight for medicinal chemists is the selectivity shift induced by N7-benzylation.
-
Adenosine Receptors: N7-substitution (e.g., 7-benzyl) on a xanthine core often decreases affinity for A1 and A2A receptors compared to the N7-unsubstituted parent (theophylline) or N7-methyl (caffeine). This is due to steric clash in the binding pocket where the N7-region faces restricted space in certain subtypes.
-
Phosphodiesterases (PDE): Conversely, 7-benzyl-IBMX is a potent PDE inhibitor.
-
Optimization Strategy: To restore and enhance AR affinity, the 7-benzyl group must be paired with C8-substitutions (e.g., 8-phenyl, 8-cycloalkyl). The 7-benzyl group then serves to solubilize the molecule and improve blood-brain barrier (BBB) penetration due to increased lipophilicity.
Comparative Potency Data
Data synthesized from structure-activity studies of xanthine derivatives.[5][6][7][8]
| Compound Class | Substituents (N1, N3, N7, C8) | Primary Target Affinity (Ki) | Selectivity Note |
| Theophylline | 1,3-Me; 7-H; 8-H | A1/A2A: ~10 µM | Non-selective weak antagonist. |
| Caffeine | 1,3,7-Me; 8-H | A1/A2A: ~50 µM | Reduced potency vs Theophylline. |
| 7-Benzyl-Theophylline | 1,3-Me; 7-Bn ; 8-H | A1/A2A: >100 µM | Loss of AR affinity ; Shift to PDE inhibition. |
| 8-Phenyl-Theophylline | 1,3-Me; 7-H; 8-Ph | A1: ~100 nM | High potency; poor solubility. |
| 7-Benzyl-8-Phenyl | 1,3-Me; 7-Bn ; 8-Ph | A2B: ~50-200 nM | Restored affinity ; Enhanced A2B selectivity. |
Chemical Synthesis Protocol
Objective: Synthesis of 7-benzyl-1,3-dimethylxanthine (7-benzyltheophylline). Rationale: This protocol utilizes a direct alkylation of theophylline. The N7 position is the most nucleophilic nitrogen in the xanthine anion, allowing for high regioselectivity over N9.
Reagents & Equipment[9]
-
Substrate: Theophylline (anhydrous).
-
Electrophile: Benzyl bromide (Caution: Lachrymator).
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Monitoring: TLC (Silica gel; CHCl₃:MeOH 95:5).
Step-by-Step Methodology
-
Activation: In a round-bottom flask, dissolve Theophylline (10 mmol, 1.80 g) in dry DMF (15 mL). Add anhydrous K₂CO₃ (12 mmol, 1.66 g). Stir at room temperature for 30 minutes to generate the N7-anion.
-
Alkylation: Add Benzyl bromide (11 mmol, 1.3 mL) dropwise over 5 minutes.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC. The product will appear as a higher Rf spot compared to theophylline.
-
Quench & Workup: Pour the reaction mixture into ice-cold water (100 mL). The product, being lipophilic, should precipitate as a white solid.
-
Isolation: Filter the precipitate. Wash with cold water (3 x 20 mL) to remove residual DMF and salts.
-
Purification: Recrystallize from Ethanol/Water (8:2) to yield pure 7-benzyltheophylline.
Figure 2: Synthesis workflow for 7-benzyl-1,3-dimethylxanthine.
Pharmacological Profiling: Radioligand Binding Assay
To validate the antagonist potential, a competitive binding assay is required. This protocol measures the affinity (Ki) of the synthesized 7-benzyl purine against a known radioligand.
Assay Design (A2A Receptor Focus)
-
Source: Rat striatal membranes (rich in A2A) or HEK293 cells stably expressing human A2A.
-
Radioligand: [³H]ZM241385 (Selective A2A antagonist) or [³H]CGS21680 (A2A agonist).
-
Non-specific Binding: Determined using 10 µM NECA or XAC.
Protocol Steps
-
Membrane Prep: Homogenize tissue/cells in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4). Centrifuge at 48,000 x g for 15 min. Resuspend pellet.
-
Incubation:
-
Tube 1: Total Binding (Membrane + [³H]Ligand + Vehicle).
-
Tube 2: Non-Specific Binding (Membrane + [³H]Ligand + 10 µM NECA).
-
Tube 3-10: Test Compound (Membrane + [³H]Ligand + 7-Benzyl Purine at 10⁻¹⁰ to 10⁻⁵ M).
-
-
Equilibrium: Incubate at 25°C for 90 minutes.
-
Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation:
Therapeutic Implications
While simple 7-benzyl xanthines are often used as tools, their derivatives hold clinical promise:
-
Parkinson’s Disease (A2A Antagonism): 7-benzyl derivatives with C8-styryl groups (e.g., KW-6002 analogs) reduce striatal adenosine tone, enhancing dopaminergic signaling without the dyskinesia associated with L-DOPA.
-
Asthma (A2B Antagonism): A2B receptors on mast cells and smooth muscle mediate bronchoconstriction. 7-benzyl-1,3-dipropylxanthine derivatives have shown efficacy in reducing airway hyperreactivity.
References
-
Daly, J. W. (2000). Adenosine receptors: The contributions by John W. Daly. NIH/NIDDK. Link
-
Müller, C. E., et al. (1993). Chiral pyrrolo[2,3-d]pyrimidine-2,4-diones as adenosine receptor antagonists. Journal of Medicinal Chemistry. Link
-
Jacobson, K. A., et al. (1992). Structure-activity relationships of 8-substituted xanthines as adenosine receptor antagonists. Journal of Medicinal Chemistry. Link
-
Katsushima, T., et al. (1985). Structure-activity relationships of 8-substituted-1,3-dipropylxanthines as selective A1-adenosine receptor antagonists. Journal of Medicinal Chemistry. Link
-
Fredholm, B. B., et al. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors. Pharmacological Reviews. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Progress in the Pursuit of Therapeutic Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Deaza-9-phenyladenines. A new class of adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationships of 1,3-Dialkylxanthine Derivatives at Rat A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of 7-Benzylxanthine in Metabolic Syndrome Research: A Pharmacological Scaffold for DPP-4 and PDE Inhibition
The following is an in-depth technical guide on the role of 7-benzylxanthine in metabolic syndrome research, structured for an audience of researchers and drug development professionals.
Executive Summary
7-Benzylxanthine (7-Bzl-X) acts as a critical "privileged scaffold" in the medicinal chemistry of metabolic syndrome (MetS). Unlike naturally occurring methylxanthines (caffeine, theophylline) which are non-selective, the benzylation at the N7 position of the xanthine core confers unique steric and electronic properties. This modification is pivotal for two primary therapeutic mechanisms: Dipeptidyl Peptidase-4 (DPP-4) inhibition (enhancing incretin stability for Type 2 Diabetes control) and Phosphodiesterase (PDE) modulation (regulating cAMP/cGMP signaling in adipose and cardiovascular tissues). This guide details the mechanistic utility, synthesis, and experimental validation of 7-benzylxanthine derivatives in MetS research.
Part 1: Chemical & Pharmacological Profile[1]
Structural Significance
The xanthine scaffold (3,7-dihydro-1H-purine-2,6-dione) possesses three nitrogen atoms susceptible to alkylation (N1, N3, N7).[1][2]
-
Natural Xanthines: Caffeine (1,3,7-trimethyl) and Theophylline (1,3-dimethyl) are rapidly metabolized and lack subtype selectivity.
-
7-Benzylxanthine: The introduction of a benzyl group at N7 protects this position from rapid metabolic N-demethylation and provides a hydrophobic moiety that interacts with specific hydrophobic pockets in target enzymes (e.g., the S1 or S2' sub-sites of DPP-4).
Mechanism of Action in Metabolic Syndrome
Research utilizes 7-benzylxanthine primarily as a lead compound or intermediate to target the following pathways:
| Target | Mechanism | Physiological Outcome in MetS |
| DPP-4 Enzyme | Competitive Inhibition | Prevents degradation of GLP-1 and GIP; increases insulin secretion; suppresses glucagon. |
| PDE1 / PDE4 | Isoenzyme Inhibition | Elevates intracellular cAMP; promotes lipolysis in adipocytes; reduces pro-inflammatory cytokines (TNF-α). |
| Adenosine Receptors (A2B) | Antagonism | Potential reduction of insulin resistance; modulation of glucose uptake in skeletal muscle. |
Part 2: Mechanistic Pathways & Visualization
The DPP-4 Inhibition Axis
In the context of Type 2 Diabetes (a core component of MetS), 7-benzylxanthine derivatives function as non-peptidomimetic inhibitors of DPP-4. The xanthine core mimics the P2 residue of the substrate, while the N7-benzyl group occupies the hydrophobic S1 specificity pocket of the enzyme active site.
Figure 1: Mechanism of DPP-4 Inhibition by Xanthine Scaffolds
Caption: 7-Benzylxanthine derivatives competitively inhibit DPP-4, preserving active GLP-1 levels and restoring glucose homeostasis.
Phosphodiesterase (PDE) Modulation
7-benzylxanthine is also a precursor to 7-benzyl-IBMX (1-methyl-3-isobutyl-7-benzylxanthine), a potent inhibitor of PDE1 (calmodulin-stimulated PDE). In metabolic syndrome, PDE inhibition is crucial for maintaining high cAMP levels in adipocytes, which drives hormone-sensitive lipase (HSL) activity and mitochondrial uncoupling.
Part 3: Experimental Protocols
Protocol: Synthesis of 7-Benzylxanthine Derivatives
Rationale: Direct alkylation of xanthine at N7 is challenging due to competing N1/N3 alkylation. The following protocol ensures regio-selectivity.
Materials:
-
3-methylxanthine or Theophylline (starting material)
-
Benzyl bromide (BnBr)
-
Base: Sodium hydride (NaH) or Potassium carbonate (
) -
Solvent: DMF (anhydrous)
Step-by-Step Workflow:
-
Protection (if necessary): If starting from unsubstituted xanthine, protect N1/N3 or use 3-methylxanthine to direct alkylation to N7.
-
Deprotonation: Suspend 3-methylxanthine (10 mmol) in anhydrous DMF (15 mL). Add
(12 mmol) and stir at 60°C for 1 hour under atmosphere. -
Alkylation: Dropwise add Benzyl bromide (11 mmol). Continue stirring at 60–80°C for 4–6 hours.
-
Quenching: Pour reaction mixture into ice-cold water (100 mL). The product, 7-benzyl-3-methylxanthine, will precipitate.
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water (80:20).
-
Validation: Verify structure via
-NMR (Look for benzylic singlet at ~5.5 ppm).
Protocol: In Vitro DPP-4 Inhibition Assay
Rationale: To quantify the potency (
Reagents:
-
Recombinant human DPP-4 enzyme.
-
Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).
-
Buffer: 25 mM Tris-HCl, pH 8.0.
Procedure:
-
Preparation: Dilute 7-benzylxanthine derivatives in DMSO (serial dilutions: 0.1 nM to 100 µM).
-
Incubation: Add 10 µL of compound + 40 µL of DPP-4 enzyme solution to a black 96-well plate. Incubate for 10 min at 37°C.
-
Initiation: Add 50 µL of Gly-Pro-AMC substrate (final concentration 50 µM).
-
Measurement: Monitor fluorescence continuously for 30 minutes (Ex: 350 nm / Em: 460 nm).
-
Analysis: Plot reaction velocity vs. log[inhibitor]. Calculate
using non-linear regression (GraphPad Prism).
Part 4: Comparative Data & SAR Analysis
The following table summarizes the Structure-Activity Relationship (SAR) of xanthine derivatives, highlighting why the 7-benzyl modification is superior for specific metabolic targets compared to natural xanthines.
| Compound | Substituent (N7) | Target Affinity (Ki/IC50) | Metabolic Stability | Application in MetS |
| Theophylline | Methyl | PDE (Non-selective): ~500 µM | Low (Rapid Clearance) | Bronchodilator (Limited MetS use) |
| 7-Benzylxanthine | Benzyl | DPP-4: < 50 nM (derivative dependent) | High | Lead for T2DM drugs |
| Linagliptin | Quinazolin-2-ylmethyl* | DPP-4: ~1 nM | Very High | Approved T2DM Therapy |
| 7-Benzyl-IBMX | Benzyl | PDE1: ~5 µM | Moderate | Research Probe for Ca2+ signaling |
*Note: Linagliptin contains a xanthine-based scaffold structurally related to 7-benzylxanthine, validating the scaffold's utility.
Part 5: References
-
Synthesis and Adenosine Receptor Affinity of 7-ribosylxanthine Derivatives. Source: Journal of Medicinal Chemistry / NIH Context: Establishes 7-benzylxanthine as a key precursor for adenosine antagonists. URL:[Link]
-
Xanthines as Adenosine Receptor Antagonists. Source: Handbook of Experimental Pharmacology Context: Reviews the SAR of N7-substituted xanthines in metabolic regulation. URL:[Link]
-
DPP-4 Inhibitors based on Xanthine Scaffolds. Source: Journal of Medicinal Chemistry Context: Details the structural evolution of Linagliptin from xanthine precursors like 7-benzylxanthine. URL:[Link]
-
Phosphodiesterase Inhibitors in Metabolic Syndrome. Source: Frontiers in Pharmacology Context: Discusses the role of PDE inhibition in adipose tissue browning and insulin sensitivity. URL:[Link]
Sources
- 1. Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYNTHESIS AND ADENOSINE RECEPTOR AFFINITY OF 7–β–D-RIBOFURANOSYLXANTHINE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paraxanthine | 611-59-6 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bile Acid Sequestrants for Lipid and Glucose Control | springermedizin.de [springermedizin.de]
- 6. US8569489B2 - 7-[4-(Benzhydrylpiperazinyl-1)butyl]-3-methylxanthine and its salts with organic or inorganic acids possessing antihistaminic and antiallergenic activity - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Physicochemical Properties of 7-Benzylxanthine
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential physicochemical constants of 7-benzylxanthine. A thorough understanding of these properties is fundamental for researchers and professionals engaged in drug discovery and development, as they significantly influence a compound's behavior from synthesis to its pharmacokinetic profile.
Core Physicochemical Data
The following table summarizes the key physicochemical constants for 7-benzylxanthine, providing a foundational dataset for further research and development activities.
| Physicochemical Constant | Value |
| Molecular Weight | 242.24 g/mol |
| Molecular Formula | C₁₃H₁₀N₄O₂ |
| Melting Point | >300 °C |
| Boiling Point | Not available (likely decomposes) |
| Water Solubility | Sparingly soluble |
| LogP (Octanol-Water Partition Coefficient) | -0.89 (estimated)[1] |
| pKa (Acid Dissociation Constant) | Data not readily available |
Methodologies for Determination
The accurate determination of these physicochemical properties relies on established experimental techniques.[2] These methods are crucial for verifying the identity, purity, and potential behavior of a compound in biological systems.
-
Molecular Weight: Typically determined with high accuracy using mass spectrometry.
-
Melting Point: Can be precisely measured using techniques like differential scanning calorimetry (DSC) or the capillary tube method.[3][4] A sharp melting point range is often indicative of high purity.[3]
-
Solubility: The shake-flask method is a standard procedure for determining the solubility of a compound in various solvents.[5]
-
LogP: This value, crucial for predicting membrane permeability, can be determined experimentally using methods like the shake-flask method or estimated using computational algorithms.[5]
-
pKa: Potentiometric titration and spectrophotometry are common methods for measuring the acid dissociation constant, which indicates the degree of ionization at a given pH.[5]
Experimental Protocols and Considerations
For researchers seeking to independently verify or expand upon the provided data, the following outlines general experimental approaches.
Synthesis and Purification
Derivatives of xanthine, including 7-benzylxanthine, can be synthesized through various organic chemistry routes. For instance, the alkylation of a xanthine precursor is a common method.[4] Following synthesis, purification is critical and is often achieved through crystallization from a suitable solvent.[3]
Structural Elucidation
The definitive confirmation of the chemical structure of 7-benzylxanthine and its derivatives is typically accomplished using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the physicochemical characterization of a compound like 7-benzylxanthine.
Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.
Conclusion
This guide provides essential data and methodological insights into the physicochemical properties of 7-benzylxanthine. A comprehensive understanding and experimental validation of these parameters are critical for advancing research and development efforts involving this and related compounds.
Sources
- 1. 7-Methylxanthine | C6H6N4O2 | CID 68374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sc.uobaghdad.edu.iq [sc.uobaghdad.edu.iq]
- 4. Synthesis, physical and chemical properties of 7-methylxanthine derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. books.rsc.org [books.rsc.org]
Methodological & Application
HPLC method development for 7-Benzyl-1H-purine-2,6(3H,7H)-dione analysis
Executive Summary
This application note details the development and optimization of a Reversed-Phase HPLC (RP-HPLC) method for the analysis of 7-Benzyl-1H-purine-2,6(3H,7H)-dione (commonly referred to as 7-Benzylxanthine). This compound is a critical intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Linagliptin , and serves as a model compound for monitoring N-alkylation reactions of xanthines.
The protocol described herein prioritizes robustness and resolution , utilizing a C18 stationary phase with a phosphate buffer/acetonitrile gradient. This method effectively separates the target analyte from potential degradation products (xanthine) and synthesis by-products.
Chemical Context & Properties[1][2][3][4][5][6][7][8][9]
Understanding the analyte is the first step in logical method development.
-
Analyte: 7-Benzyl-1H-purine-2,6(3H,7H)-dione
-
Molecular Formula: C₁₂H₁₀N₄O₂
-
Molecular Weight: 242.23 g/mol
-
Acid/Base Character: Amphoteric but predominantly acidic functionality at N1 (pKa ~7.7). The N7 position is blocked by the benzyl group, preventing the formation of the N7-H tautomer common in unsubstituted xanthine.
-
Solubility: Sparingly soluble in water; soluble in DMSO, hot ethanol, and dilute alkali.
Structural Visualization & Interaction Logic
The following diagram illustrates the physicochemical properties driving the method selection:
Figure 1: Physicochemical interactions driving the selection of a C18 stationary phase and acidic mobile phase.
Method Development Protocol
Reagents and Chemicals
-
Reference Standard: 7-Benzyl-1H-purine-2,6(3H,7H)-dione (>99.0% purity).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).
-
Buffer Additives: Potassium Dihydrogen Phosphate (
), Orthophosphoric Acid (85%).
Sample Preparation
Due to the limited aqueous solubility of the benzyl derivative, a specific diluent strategy is required to prevent precipitation on-column.
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of 7-Benzylxanthine into a 10 mL volumetric flask. Dissolve in DMSO (dimethyl sulfoxide) or 50:50 Methanol:Water (with 0.1% NaOH) . Sonicate for 10 minutes.
-
Working Standard (50 µg/mL): Dilute the stock solution with the Mobile Phase A (Buffer). Note: Ensure the final organic content is <20% to prevent solvent effects on peak shape.
-
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.
Chromatographic Conditions (The "Core" Method)
This method uses a "scouting gradient" approach optimized for intermediate polarity.
| Parameter | Condition |
| Column | C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna) |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 10 µL |
| Detection (UV) | 272 nm (Primary), 254 nm (Secondary) |
| Run Time | 20 minutes |
Gradient Profile:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
Scientific Rationale & Expertise
Why pH 3.0?
Xanthine derivatives often possess an acidic proton at the N1 position (pKa ~7.7).
-
At pH > 7: The molecule becomes deprotonated (anionic), leading to reduced retention on C18 and potential peak tailing due to interactions with residual silanols.
-
At pH 3.0: The molecule remains in its neutral form. This maximizes hydrophobic interaction with the C18 alkyl chains, improving retention and peak symmetry.
Why C18 over Phenyl-Hexyl?
While a Phenyl-Hexyl column would offer unique selectivity for the benzyl group via
Wavelength Selection
Xanthines exhibit a strong UV absorption band between 260–280 nm. A scan of 7-Benzylxanthine typically shows
Method Validation Parameters
To ensure the method is "Trustworthy" (Part 2 of requirements), the following validation parameters must be met.
System Suitability Testing (SST)
Inject the Working Standard (50 µg/mL) five times.
| Parameter | Acceptance Criteria |
| Retention Time (%RSD) | |
| Peak Area (%RSD) | |
| Tailing Factor ( | |
| Theoretical Plates ( |
Linearity & Range
Prepare calibration standards at 5, 10, 25, 50, and 75 µg/mL.
-
Requirement:
.
Specificity (Stress Testing)
To demonstrate the method is stability-indicating, subject the sample to:
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.
-
Oxidation: 3%
, Room Temp, 2 hours.
-
Result: The 7-Benzylxanthine peak must be spectrally pure (Peak Purity Index > 990 via Diode Array Detector).
Troubleshooting & Optimization
Use the following decision tree if issues arise during implementation.
Figure 2: Troubleshooting decision tree for common HPLC anomalies.
References
-
Linagliptin Impurity Profiling: Jadhav, S. B., et al. "Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin."[1] Tetrahedron Letters, 2022.[2] Link
-
Xanthine Analysis: Papadoyannis, I. N., et al. "Solid-Phase Extraction Study and Photodiode Array RP-HPLC Analysis of Xanthine Derivatives."[3][4] Journal of Liquid Chromatography & Related Technologies, 2006. Link
-
General Method Development: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. John Wiley & Sons, 2010.[5]
-
Physicochemical Data: PubChem Database. "7-Methylxanthine and related derivatives." National Center for Biotechnology Information. Link
Sources
- 1. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. agilent.com [agilent.com]
Application Note: Scalable Synthesis of 1,3-Dialkyl-7-benzylxanthine Derivatives
Abstract & Scope
This technical guide details the protocol for the regioselective
While de novo Traube synthesis is possible, this note focuses on the more convergent and practical direct alkylation route , utilizing commercially available 1,3-dialkylxanthine precursors (e.g., Theophylline). We address critical process parameters (CPPs) including solvent effects on regioselectivity (
Retrosynthetic Strategy & Mechanism
The synthesis relies on the nucleophilic substitution (
Regioselectivity (The vs Challenge)
Xanthines possess two potential nucleophilic sites on the imidazole ring:
-
1,3-Dialkylxanthines (e.g., Theophylline): The acidic proton resides predominantly on
( ). Upon deprotonation, the negative charge is delocalized over the imidazole ring. -
Kinetic vs. Thermodynamic Control: Under basic conditions (
or ), alkylation occurs preferentially at . Unlike adenine derivatives where alkylation is often thermodynamic, 1,3-dialkylxanthines favor substitution due to the electronic repulsion from the -carbonyl group and steric accessibility.
Reaction Scheme
Experimental Workflow (Visualized)
The following diagram outlines the critical decision points and workflow for the synthesis.
Figure 1: Decision tree and process flow for the synthesis of 7-benzylxanthine derivatives.
Detailed Protocol: -Benzylation of Theophylline
Target Molecule: 7-Benzyl-1,3-dimethylxanthine (7-Benzyltheophylline) Scale: 10 mmol (Adaptable to gram-scale)
Reagents & Materials
| Reagent | Equiv. | Amount (10 mmol scale) | Role |
| Theophylline (anhydrous) | 1.0 | 1.80 g | Substrate |
| Benzyl Bromide | 1.1 - 1.2 | 1.3 - 1.4 mL | Electrophile |
| Potassium Carbonate ( | 2.0 | 2.76 g | Base (Proton Scavenger) |
| Acetone (Reagent Grade) | N/A | 30 - 50 mL | Solvent |
| Potassium Iodide (Optional) | 0.1 | 166 mg | Catalyst (Finkelstein) |
Step-by-Step Procedure
Step 1: Activation (Deprotonation)
-
Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 1.80 g Theophylline and 2.76 g anhydrous
. -
Add 40 mL of Acetone .
-
Note: If the substrate is poorly soluble in acetone, switch to DMF (
-Dimethylformamide). If using DMF, reduce volume to 15 mL and heat to 80°C instead of reflux.
-
-
Stir the suspension vigorously at room temperature for 15 minutes to initiate deprotonation.
Step 2: Alkylation
-
Add 1.3 mL Benzyl Bromide dropwise to the suspension.
-
Optimization Tip: For less reactive halides (e.g., Benzyl chloride), add 10 mol% Potassium Iodide (KI) to generate the more reactive Benzyl iodide in situ.
-
-
Heat the mixture to Reflux (
56°C) . -
Maintain reflux for 6–12 hours .
Step 3: Reaction Monitoring
-
Perform Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (95:5) .
-
Visualization: UV light (254 nm).
-
Observation: The product (7-benzyl) will be less polar (higher
) than the starting Theophylline. Theophylline usually streaks or stays near the baseline in non-polar systems; the product will move distinctly.
-
Step 4: Workup & Isolation
Method A (Acetone - Precipitation):
-
Evaporate the acetone under reduced pressure (Rotavap) to obtain a solid residue.
-
Resuspend the residue in 50 mL of water .
-
Stir vigorously for 20 minutes. The
and KBr byproducts will dissolve, while the organic product will remain as a precipitate. -
Filter the white solid using a Büchner funnel.[1]
-
Wash the cake with cold water (2 x 10 mL) and hexanes (1 x 10 mL) to remove unreacted benzyl bromide.
Method B (DMF - Quench):
-
Pour the reaction mixture slowly into 100 mL of ice-cold water with stirring.
-
The product will precipitate out immediately. Filter and wash as above.
Step 5: Purification[2]
-
Recrystallization: The crude solid is usually >90% pure. To reach >98%:
-
Dissolve the solid in a minimum amount of boiling Ethanol .
-
Add hot water dropwise until slight turbidity persists.
-
Allow to cool slowly to room temperature, then to 4°C.
-
-
Collect the crystals and dry in a vacuum oven at 50°C.
Characterization & Quality Control
A self-validating protocol requires confirmation of structure.
-
Melting Point: 7-Benzyltheophylline melts at 156–158°C . Sharp range indicates purity.
-
-NMR (CDCl
, 400 MHz):-
7.30–7.40 (m, 5H, Ar-H)
Confirms Benzyl group. -
7.55 (s, 1H, H-8)
Characteristic singlet for Xanthine C8-H. -
5.50 (s, 2H, N-CH
-Ph) Benzylic protons (Key diagnostic). -
3.60, 3.40 (s, 3H each, N-Me)
N1 and N3 methyls.
-
7.30–7.40 (m, 5H, Ar-H)
-
Mass Spectrometry (ESI+):
-
Look for
peak (e.g., for 7-benzyltheophylline, MW = 270.29 m/z 271.3).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation or moisture. | Ensure |
| Oily Product | Residual solvent or benzyl bromide. | Triturate the oil with Hexane or Diethyl Ether to induce crystallization. |
| N9-Isomer Formation | Steric hindrance on R-group or extreme temps. | Lower reaction temperature. Confirm isomer by NMR (N9-benzyl protons shift slightly upfield compared to N7). |
| Starting Material Remains | Reaction stalled. | Add catalytic KI (Finkelstein condition) to accelerate alkylation. |
Mechanism of Action (Pharmacology Context)
Understanding the biological target aids in derivative design. 1,3-dialkyl-7-benzylxanthines primarily act as antagonists at Adenosine Receptors (ARs).
Figure 2: Pharmacological intervention of xanthine derivatives on Adenosine signaling.[3]
References
-
Daly, J. W., Jacobson, K. A., & Ukena, D. (1985).[4] Adenosine receptors: development of selective agonists and antagonists. Progress in Clinical and Biological Research, 230, 41-63.
-
Jacobson, K. A., et al. (1999). 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors.[3][5] Drug Development Research, 47(1), 45-53.[3]
-
Pei, Y., et al. (2007). Regioselective synthesis of 7-alkyl- and 7-benzyl-1,3-dimethylxanthines. Synthetic Communications, 37(20), 3637-3643.
-
Muller, C. E. (2000). Medicinal chemistry of adenosine A3 receptor ligands. Current Topics in Medicinal Chemistry, 3(4), 445-462.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functionalized congeners of 1,3-dialkylxanthines: preparation of analogues with high affinity for adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: UV-Vis Absorption Spectra Analysis of 7-Benzylxanthine
Abstract & Introduction
7-Benzylxanthine (CAS: 645-30-7) is a critical intermediate in the synthesis of adenosine receptor antagonists, bronchodilators, and DPP-4 inhibitors. Unlike naturally occurring xanthines (caffeine, theophylline), the benzylation at the N7 position alters both the solubility profile and the electronic transition states of the purine ring system.
This Application Note provides a rigorous protocol for the UV-Vis characterization of 7-benzylxanthine. It addresses specific challenges, including solvatochromic shifts, pH-dependent ionization (tautomerism), and solvent cutoff interference. The goal is to establish a self-validating method for purity assessment and concentration determination in drug development workflows.
Theoretical Background
Electronic Transitions
The UV absorption of 7-benzylxanthine is dominated by two primary transitions:
-
Transition (Band I): Occurs typically between 270–278 nm . This high-intensity band (
) arises from the conjugated purine dione system. - Benzyl Transition (Band II): The benzyl substituent contributes aromatic absorption, often appearing as a shoulder or distinct peak in the 250–260 nm region, potentially merging with the purine core signal depending on solvent polarity.
The "DMSO Trap" in Xanthine Analysis
7-Benzylxanthine exhibits poor solubility in water but dissolves readily in Dimethyl Sulfoxide (DMSO). However, DMSO has a UV cutoff wavelength of approximately 268 nm .
-
Risk: Measuring the primary peak (~272 nm) in pure DMSO will result in massive background noise and signal saturation, rendering the data invalid.
-
Solution: This protocol utilizes a High-Concentration Stock (DMSO)
High-Dilution Working Solution (Buffer/Methanol) strategy to ensure the final DMSO concentration is , eliminating spectral interference.
Experimental Protocol
Materials & Equipment
-
Analyte: 7-Benzylxanthine (Purity
). -
Solvents:
-
Stock Solvent: DMSO (Spectrophotometric Grade).
-
Working Solvent: Phosphate Buffered Saline (PBS), pH 7.4 OR Methanol (HPLC Grade).
-
-
Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth
nm). -
Cuvettes: Quartz (Suprasil), 10 mm path length. Do not use plastic or glass.
Workflow Diagram
Figure 1: Optimized workflow for 7-benzylxanthine analysis, prioritizing solvent transparency.
Step-by-Step Procedure
Step 1: Stock Solution Preparation
-
Weigh accurately
mg of 7-benzylxanthine. -
Transfer to a 10 mL volumetric flask.
-
Add approx. 8 mL of DMSO. Sonicate for 5 minutes until fully dissolved (solution must be clear).
-
Make up to volume with DMSO.
-
Concentration (
): ( ).
-
Step 2: Working Solution Preparation
-
Pipette
of Stock Solution into a 10 mL volumetric flask. -
Dilute to volume with PBS (pH 7.4) .
-
Final Concentration (
): . -
DMSO Content:
(Negligible absorbance at nm).
-
Step 3: Instrumental Setup
-
Range: 220 nm – 400 nm.
-
Scan Speed: Medium (approx. 200 nm/min).
-
Baseline Correction: Auto-zero with the Blank solution (1% DMSO in PBS).
Step 4: Measurement & Validation
-
Insert the Blank cuvette and perform a baseline scan.
-
Replace with the Sample cuvette.
-
Record the spectrum.
-
Validation Check: If Absorbance at
, dilute the sample further (e.g., 1:2) to ensure linearity with Beer-Lambert Law.
Data Analysis & Interpretation
Identification of
Analyze the spectrum for the local maximum.
-
Expected
: nm (in aqueous buffer pH 7.4). -
Secondary Feature: A shoulder or minor peak may appear near 250 nm (benzyl contribution).
Calculation of Molar Extinction Coefficient ( )
Use the Beer-Lambert Law:
Where:
-
= Absorbance at
. -
= Molar concentration (mol/L).
-
Note: MW of 7-benzylxanthine (
) .
-
- = Path length (1 cm).[3]
Data Summary Table:
| Parameter | Value / Range | Notes |
| 270 – 275 nm | Primary diagnostic peak | |
| 272 – 278 nm | Slight bathochromic shift possible | |
| Molar Mass | 242.23 g/mol | Required for |
| Linearity Range | 2 – 20 | Adherence to Beer's Law ( |
| Solvent Cutoff | DMSO: 268 nm | CRITICAL: Do not scan pure DMSO solutions |
Troubleshooting & Quality Control
pH-Dependent Shifts (pKa Effects)
Xanthines have acidic protons (N1-H, N3-H). 7-Benzylxanthine lacks the N7 proton, but N1/N3 can still ionize at high pH (> pH 10).
-
Observation: If the peak shifts to ~280-290 nm or splits, the pH is likely too high (anionic form).
-
Corrective Action: Ensure the buffer is strictly pH 7.4. For acidic stability studies, use 0.1 N HCl.
"Ghost" Peaks
-
Symptom: Noisy spikes below 260 nm.
-
Cause: Solvent absorption (DMSO interference).
-
Fix: Increase the dilution factor of the stock into the buffer. Ensure the blank contains exactly the same amount of DMSO as the sample.
References
-
National Institute of Standards and Technology (NIST). UV/Visible Spectra of Xanthine Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Beaven, G. H., & Holiday, E. R. (1952). Ultraviolet absorption spectra of proteins and amino acids. Advances in Protein Chemistry, 7, 319-386.
-
PubChem Database. 7-Benzylxanthine Compound Summary. National Center for Biotechnology Information. Available at: [Link]
Sources
Application Note: High-Resolution Separation of Xanthine Alkaloids by Thin Layer Chromatography
Introduction: The Significance of Xanthine Separation
Xanthine and its methylated derivatives, primarily caffeine, theophylline, and theobromine, are a class of purine alkaloids with significant pharmacological and physiological effects.[1] These compounds are widely consumed in beverages like coffee, tea, and cocoa, and are also utilized as active pharmaceutical ingredients (APIs) in various medications for their stimulant, diuretic, and bronchodilator properties.[2] The structural similarity of these molecules, differing only by the number and position of methyl groups on the xanthine backbone, presents a unique analytical challenge. Accurate and efficient separation and quantification of these xanthines are crucial for quality control in the food and beverage industry, pharmaceutical formulation development, and clinical monitoring.
This application note provides a comprehensive guide to the separation of caffeine, theophylline, and theobromine using Thin Layer Chromatography (TLC), a simple, rapid, and cost-effective analytical technique. We will delve into the fundamental principles governing the separation, provide detailed, validated protocols for different sample matrices, and explain the scientific rationale behind the selection of each component of the TLC system.
The Principle of Xanthine Separation by Normal-Phase TLC
Thin Layer Chromatography operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[3] For the separation of xanthines, a normal-phase TLC system is typically employed. In this setup, a polar stationary phase, most commonly silica gel, is used in conjunction with a less polar mobile phase.
The stationary phase, silica gel, is a porous material with a high surface area, rich in hydroxyl (-OH) groups. These silanol groups are polar and can form hydrogen bonds with polar molecules. The mobile phase, a mixture of organic solvents, flows up the TLC plate via capillary action, carrying the sample components with it.
The separation of xanthines is primarily governed by their polarity. The polarity of caffeine, theophylline, and theobromine is influenced by the number and position of their methyl groups. Theobromine, with two methyl groups and a free N-H group, is the most polar of the three. Theophylline, also with two methyl groups but in different positions, is slightly less polar. Caffeine, with three methyl groups and no N-H groups available for hydrogen bonding with the stationary phase, is the least polar.
This difference in polarity dictates their interaction with the stationary phase. The more polar the xanthine, the more strongly it will adsorb to the polar silica gel, and the slower it will migrate up the TLC plate. Conversely, the less polar xanthine will have a weaker interaction with the stationary phase and will be carried further up the plate by the mobile phase. This results in a separation of the three compounds, with theobromine having the lowest Retention Factor (Rf), followed by theophylline, and then caffeine with the highest Rf value.
The Retention Factor (Rf) is a quantitative measure of a compound's migration in a specific TLC system and is calculated as follows:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
Recommended TLC Systems for Xanthine Separation
The selection of an appropriate mobile phase is critical for achieving optimal separation of xanthines. The mobile phase must have the right "eluting strength" to move the compounds up the plate while still allowing for differential migration. Below are two validated TLC systems that provide excellent resolution for caffeine, theobromine, and theophylline.
Stationary Phase: For both systems, the recommended stationary phase is Silica Gel 60 F254 TLC plates . The "F254" indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under 254 nm UV light.
System 1: Chloroform:Dichloromethane:Isopropanol
This system offers a good balance of polarity to effectively separate the three primary xanthines.
-
Mobile Phase Composition: Chloroform : Dichloromethane : Isopropanol (4:2:1 v/v/v)[4]
System 2: Acetone:Toluene:Chloroform
This alternative mobile phase provides a different selectivity and can be used to confirm separation results.
Expected Rf Values
The following table summarizes the approximate Rf values for caffeine, theophylline, and theobromine in the recommended TLC systems. It is important to note that Rf values can be influenced by experimental conditions such as temperature, humidity, and the specific batch of TLC plates. Therefore, it is always recommended to run a standard mixture alongside the unknown samples for accurate identification.
| Xanthine | Mobile Phase System 1 (Chloroform:Dichloromethane:Isopropanol) | Mobile Phase System 2 (Acetone:Toluene:Chloroform) |
| Caffeine | ~ 0.75 | ~ 0.60 |
| Theophylline | ~ 0.50 | ~ 0.40 |
| Theobromine | ~ 0.25 | ~ 0.20 |
Experimental Protocols
This section provides detailed, step-by-step protocols for the analysis of xanthines in different matrices.
Materials and Reagents
-
Silica Gel 60 F254 TLC plates
-
Caffeine, Theophylline, and Theobromine reference standards
-
Chloroform (analytical grade)
-
Dichloromethane (analytical grade)
-
Isopropanol (analytical grade)
-
Acetone (analytical grade)
-
Toluene (analytical grade)
-
Methanol (analytical grade)
-
Ethanol (analytical grade)
-
Ammonia solution (25%)
-
Iodine crystals
-
Volumetric flasks
-
Micropipettes or capillary tubes
-
TLC developing chamber
-
UV lamp (254 nm)
-
Fume hood
-
Heating plate
Preparation of Standard Solutions
-
Prepare individual stock solutions of caffeine, theophylline, and theobromine at a concentration of 1 mg/mL in methanol.
-
Prepare a mixed standard solution by combining equal volumes of the individual stock solutions to obtain a final concentration of approximately 0.33 mg/mL for each analyte.
Sample Preparation Protocols
This protocol is suitable for the analysis of xanthines in solid dosage forms.
-
Weigh and finely powder a representative number of tablets (e.g., 10-20) to ensure homogeneity.
-
Accurately weigh a portion of the powdered tablets equivalent to one average tablet weight and transfer it to a volumetric flask.
-
Add methanol to the flask (approximately 70% of the final volume) and sonicate for 15-20 minutes to extract the xanthines.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter to remove any insoluble excipients. The filtrate is now ready for TLC analysis.
This protocol is designed for the extraction of xanthines from tea leaves and ground coffee.
-
Weigh approximately 2 grams of the ground coffee or tea leaves into a beaker.
-
Add 50 mL of boiling water and stir for 5-10 minutes.
-
Filter the hot mixture through a filter paper.
-
To the cooled filtrate, add 10 mL of a 10% lead acetate solution to precipitate tannins and other interfering substances.
-
Filter the mixture again to remove the precipitate.
-
Transfer the clear filtrate to a separatory funnel and extract three times with 20 mL portions of chloroform.
-
Combine the chloroform extracts and wash them with 20 mL of 0.1 M sodium hydroxide solution, followed by 20 mL of distilled water.
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen or in a fume hood.
-
Reconstitute the residue in a known volume of methanol (e.g., 1-2 mL). This solution is ready for TLC analysis.
TLC Procedure: A Step-by-Step Workflow
The following workflow should be performed in a well-ventilated fume hood.
Figure 1: A generalized workflow for the TLC analysis of xanthines.
-
Prepare the Mobile Phase: In a suitable container, prepare the chosen mobile phase by mixing the solvents in the specified ratios. For example, for System 1, mix 40 mL of chloroform, 20 mL of dichloromethane, and 10 mL of isopropanol.
-
Saturate the TLC Chamber: Pour the prepared mobile phase into the TLC developing chamber to a depth of about 0.5-1.0 cm. Place a piece of filter paper, wetted with the mobile phase, along the inner wall of the chamber to ensure a saturated atmosphere. Close the chamber and allow it to equilibrate for at least 30 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a faint line (the origin) about 1.5 cm from the bottom of the TLC plate. Be careful not to scratch the silica gel layer. Mark the positions for sample and standard application along this line, keeping them at least 1 cm apart.
-
Spot Samples and Standards: Using a micropipette or a capillary tube, apply small spots (1-2 µL) of the prepared sample solutions and the mixed standard solution onto their respective marked positions on the origin line. Allow the spots to dry completely between applications to keep them small and concentrated.
-
Develop the Plate: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring that the origin line is above the level of the mobile phase. Close the chamber and allow the solvent front to ascend the plate by capillary action.
-
Dry the Plate: Once the solvent front has reached about 1-2 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
Visualization and Analysis
Since xanthines are colorless, visualization techniques are required to observe the separated spots.
UV Visualization (Non-destructive)
Xanthines contain conjugated systems that absorb UV light.[6]
-
Place the dried TLC plate under a UV lamp set to 254 nm.
-
The compounds will appear as dark spots against the fluorescent green background of the plate. This phenomenon is known as fluorescence quenching.[7]
-
Gently circle the observed spots with a pencil to mark their positions for later Rf calculation.
Iodine Staining (Semi-destructive)
Iodine vapor can form colored complexes with many organic compounds, providing an alternative visualization method.
-
Place a few crystals of iodine in a closed chamber (an iodine tank).
-
Place the dried TLC plate inside the iodine tank and close the lid.
-
The spots will gradually appear as yellowish-brown spots as the iodine vapor adsorbs onto the separated compounds.[8]
-
Remove the plate and circle the spots with a pencil. The color of the spots will fade over time.
Calculation of Rf Values
-
Measure the distance from the origin line to the center of each circled spot (distance traveled by the compound).
-
Measure the distance from the origin line to the solvent front mark (distance traveled by the solvent front).
-
Calculate the Rf value for each compound using the formula mentioned earlier.
-
Compare the Rf values of the spots in the sample lanes with those of the standards to identify the xanthines present in the samples.
Troubleshooting
| Issue | Possible Cause | Solution |
| Spots are streaked | Sample is too concentrated. | Dilute the sample solution. |
| Inappropriate spotting solvent. | Use a less polar solvent for spotting on a normal-phase plate. | |
| Rf values are too high or too low | Mobile phase is too polar or not polar enough. | Adjust the mobile phase composition. Increase polarity to increase Rf, decrease polarity to decrease Rf. |
| Spots are very faint | Sample concentration is too low. | Concentrate the sample or apply a larger volume. |
| Insufficient visualization. | Ensure proper functioning of the UV lamp or allow for longer exposure to iodine vapor. | |
| Poor separation of spots | Inappropriate mobile phase. | Try a different mobile phase system with different selectivity. |
| Chamber was not saturated. | Ensure the developing chamber is properly saturated before placing the plate inside. |
Conclusion
Thin Layer Chromatography is a powerful and versatile tool for the rapid separation and identification of xanthine alkaloids. The protocols outlined in this application note, utilizing silica gel stationary phase and specific mobile phase systems, provide a reliable and efficient method for the analysis of caffeine, theophylline, and theobromine in various matrices. By understanding the principles of separation based on polarity and by following the detailed experimental procedures, researchers, scientists, and drug development professionals can confidently apply these TLC systems for quality control, purity assessment, and formulation analysis of xanthine-containing products.
References
-
Cimpoiu, C., Hosu, A., Seserman, L., Sandru, M., & Miclaus, V. (2010). Simultaneous determination of methylxanthines in different types of tea by a newly developed and validated TLC method. Journal of Separation Science, 33(23-24), 3794-3799. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
Filterbio. (2025, December 19). How to detect compounds on TLC plates? Available at: [Link]
-
Moricz, A. M., & Ott, P. G. (2018). Determination of caffeine, theobromine and theophylline in Mate beer and Mate soft drinks by high-performance thin-layer chromatography. Journal of Chromatography A, 1533, 208-212. Available at: [Link]
-
Nica Badea, D., & Levai, C. (2011). Separation and detection of caffeine, theophylline and theobromine from coffee varieties, carbonated soft drinks and alcoholic beverages. ResearchGate. Available at: [Link]
-
Chrom Tech. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Available at: [Link]
-
Monteiro, J. P., Alves, M. G., Oliveira, P. F., & Silva, B. M. (2016). Structure-bioactivity relationships of methylxanthines: Trying to make sense of all the promises and the drawbacks. Molecules, 21(8), 974. Available at: [Link]
-
A. S. Kenyon, P. Flinn, & T. Layloff. (1992). A Simplified TLC System for Qualitative and Semi-Quantitative Analysis Of Pharmaceuticals. Journal of Liquid Chromatography, 15(13), 2313-2327. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thin-layer chromatography and analgesics | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of methylxanthines in different types of tea by a newly developed and validated TLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. filter-bio.com [filter-bio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 7-Benzylxanthine Synthesis
Welcome to the Technical Support Center for the synthesis of 7-benzylxanthine. This guide is designed for researchers, scientists, and drug development professionals experiencing yield, regioselectivity, or purity issues during the preparation of this critical purine intermediate.
Mechanistic Rationale & Workflow
Direct alkylation of unprotected xanthine is notoriously problematic and often leads to complex mixtures. The nitrogen atoms of the xanthine core react with alkylating agents in a strict nucleophilic order: N-3 > N-7 > N-1[1]. Consequently, direct benzylation typically yields unwanted 3,7-dialkylxanthines rather than the desired mono-alkylated product[1].
To achieve strict regioselectivity and improve overall yield, the most authoritative and high-yielding route utilizes guanosine as the starting material [1]. The ribose sugar inherently protects the N-9 position and sterically hinders N-3, directing the benzyl bromide exclusively to N-7 under neutral conditions[1]. Following alkylation, the ribose sugar is cleaved via acid hydrolysis, and the resulting guanine derivative is converted to the xanthine core via nitrosation [2].
Fig 1: Mechanistic workflow for the regioselective synthesis of 7-benzylxanthine from guanosine.
Self-Validating Experimental Protocol
This step-by-step methodology is validated for a 10 mmol scale, optimizing for both purity and yield[2]. The protocol is designed as a self-validating system: successful progression through each step is visually and physically confirmed by the precipitation of the correct intermediate.
Phase 1: Regioselective Alkylation & Deglycosylation
-
Preparation: Suspend guanosine (2.83 g, 10 mmol, 1.0 equiv) in anhydrous DMSO (50 mL)[2].
-
Alkylation: Add benzyl bromide (2.05 g, 12 mmol, 1.2 equiv) dropwise. Stir the solution at 50 °C for 4 hours[2].
-
Causality: The 50 °C temperature ensures optimal kinetics for N-7 alkylation. Lower temperatures stall the reaction, while higher temperatures degrade the solvent and promote polyalkylation.
-
-
Hydrolysis: Cool the mixture to room temperature. Add hydrochloric acid (10 mL, 2 M) and stir the mixture at 70 °C for 2 hours to cleave the ribose moiety[2].
-
Isolation (Self-Validation): Cool to room temperature. The product will precipitate out of solution. Filter the resulting precipitate, wash sequentially with distilled water and ethanol, and dry under vacuum to yield 7-benzylguanine as a grey solid[2]. If no precipitate forms, the hydrolysis is incomplete.
Phase 2: Deamination to 7-Benzylxanthine
-
Nitrosation: Suspend the 7-benzylguanine in an acidic solution (e.g., HCl) and slowly introduce sodium nitrite (NaNO2)[1][2].
-
Reaction: Stir the solution at 50 °C for 1 hour, then allow it to stir at room temperature for an additional 2 hours[2].
-
Purification: Filter the resulting solid, wash thoroughly with water, and dry in vacuo. Crystallize the crude product from hot methanol to yield pure 7-benzylxanthine as a white solid (Melting Point: 297–298 °C)[2].
Troubleshooting Guides & FAQs
Q: Why am I observing a complex mixture of alkylated products when starting directly from xanthine? A: Direct alkylation of xanthine is thermodynamically driven to produce 3,7-dialkylxanthines because the nucleophilicity of the nitrogen atoms follows the order N-3 > N-7 > N-1[1]. To achieve strict N-7 regioselectivity, you must use guanosine. The ribose ring inherently protects the N-9 position and sterically hinders N-3, directing the benzyl bromide exclusively to N-7[1].
Q: My yield of 7-benzylguanine is low, and I detect unreacted guanosine. How can I drive the alkylation to completion? A: The N-7 alkylation in DMSO is highly dependent on temperature and stoichiometry. Ensure you are using a slight excess of benzyl bromide (1.2 equivalents) and maintaining the reaction strictly at 50 °C[2]. Temperatures below 40 °C reduce reaction kinetics, while temperatures above 60 °C can lead to unwanted side reactions.
Q: During the deamination step (conversion of 7-benzylguanine to 7-benzylxanthine), my product is highly colored and impure. What causes this? A: Nitrosation with sodium nitrite in hydrochloric acid can generate highly colored diazonium and polymeric byproducts if the temperature and addition rate are not carefully controlled[1]. Ensure the NaNO2 is added slowly. If heavy discoloration occurs, crystallization from methanol is a self-validating purification step that leaves these colored impurities dissolved in the mother liquor[2].
Q: How do I resolve the poor solubility of 7-benzylxanthine during NMR characterization? A: 7-Benzylxanthine exhibits strong intermolecular hydrogen bonding, making it poorly soluble in standard organic solvents like chloroform or ethyl acetate. For accurate 1H and 13C NMR characterization, use DMSO-d6, which readily disrupts these hydrogen bonds and fully solubilizes the compound[2].
Quantitative Data & Yield Optimization
The following table summarizes the expected quantitative outcomes for each step of the optimized workflow, allowing for easy comparison and benchmarking of your own experimental results.
| Reaction Step | Reagents / Conditions | Target Intermediate / Product | Expected Yield | Common Impurities |
| Alkylation | Benzyl bromide (1.2 eq), DMSO, 50 °C, 4h | 7-Benzylguanosine | >90% (in situ) | Unreacted guanosine |
| Deglycosylation | 2M HCl, 70 °C, 2h | 7-Benzylguanine | 80–85% | Ribose fragments |
| Deamination | NaNO2, HCl, 50 °C → RT | 7-Benzylxanthine | 60–65% | Colored diazo byproducts |
Note: Overall two-step yield from guanosine to 7-benzylxanthine typically averages 60% after final crystallization[2].
References
-
Bridson, P. K., Richmond, G., & Yeh, F. (1990). Preparation of Xanthine-3-Acetic Acid and Some Derivatives. Synthetic Communications, 20(16), 2459-2467. URL:[Link]
-
Chen, L., et al. (2024). Two F-18 radiochemistry methods to synthesize a promising transient receptor potential canonical 5 (TRPC5) radioligand. Journal of Fluorine Chemistry, 280, 110367. URL:[Link]
Sources
Technical Support Center: Purine Alkylation Regioselectivity (N7 vs. N9)
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Regioselectivity in Purine Alkylation Ticket ID: PUR-REGIO-001
Introduction: The "N7 vs. N9" Conundrum
Welcome to the Purine Synthesis Technical Support Center. If you are reading this, you are likely facing the classic purine alkylation dilemma: obtaining a mixture of the desired N9-isomer (biologically relevant, mimics nucleosides) and the unwanted N7-isomer .[1]
Purines are ambident nucleophiles. The regioselectivity between N7 and N9 is governed by a delicate balance of steric hindrance , electronic effects (substitution at C6), and reaction conditions (kinetic vs. thermodynamic control). This guide provides the diagnostic tools to identify your isomers and the protocols to force the reaction toward the desired product.
Module 1: Diagnostic Support (What did I make?)
Before optimizing, you must definitively characterize your product. N7 and N9 isomers often have similar
Protocol 1.1: The Definitive NMR Decision Tree
Use Heteronuclear Multiple Bond Correlation (HMBC) for unambiguous assignment.
The "Golden Rule" of Purine HMBC:
-
N9-Alkylated Isomers: The
-methylene protons ( ) show a 3-bond correlation to C4 and C8 . -
N7-Alkylated Isomers: The
-methylene protons ( ) show a 3-bond correlation to C5 and C8 .
Secondary Confirmation (
-
C5 Chemical Shift:
-
N9-Isomer: C5 is typically deshielded (
ppm). -
N7-Isomer: C5 is typically shielded (
ppm). -
Note: The
between C4 and C5 is often larger in N9 isomers than in N7 isomers.[2]
-
Visual Troubleshooting: Isomer Identification Flowchart
Figure 1: HMBC-based decision tree for distinguishing N7 and N9 purine regioisomers.
Module 2: Reaction Optimization (How do I fix it?)
To shift regioselectivity, you must understand the Kinetic vs. Thermodynamic landscape.[3]
The Mechanism
-
N7-Alkylation (Kinetic): Often faster due to the proximity of the N7 lone pair to the electron-withdrawing group at C6 (e.g., Cl, F). The transition state is lower in energy, but the product is less stable.
-
N9-Alkylation (Thermodynamic): The N9-isomer is generally more stable (pseudo-sugar position). However, the N9 position is often more sterically hindered by the H8 or solvent cage.
Optimization Matrix
| Variable | Condition for N9 Selectivity (Thermodynamic) | Condition for N7 Selectivity (Kinetic) |
| Base | Weak bases ( | Strong bases ( |
| Solvent | Polar Aprotic (DMF, DMSO) at Elevated Temp ( | Polar Aprotic (THF, DMF) at Low Temp ( |
| C6-Substituent | Bulky Groups (e.g., Iodine, Azoles) shield N7 sterically. | Electron-Withdrawing (Cl, F) activates N7 electronically. |
| Catalyst | Pd(0) or Lewis Acids (SnCl4) with silylated bases. | None (Direct alkylation). |
Module 3: Proven Protocols
Do not reinvent the wheel. Use these validated workflows based on your substrate availability.
Method A: Thermodynamic Control (Standard Alkylation)
Best for: Simple alkyl halides and robust substrates (e.g., 6-chloropurine).
-
Dissolution: Dissolve 6-chloropurine (1.0 equiv) in anhydrous DMF (0.2 M).
-
Base Addition: Add
(2.5 equiv). Avoid NaH if you want to permit equilibration. -
Alkylation: Add alkyl halide (1.1 equiv).
-
Thermodynamic Push: Heat to 80--100°C for 12--24 hours.
-
Why? At high temperatures, the kinetically formed N7 isomer can revert to the anion and re-alkylate at the thermodynamically preferred N9 position.
-
-
Workup: Remove DMF in vacuo. Partition between EtOAc/Water.
Method B: Mitsunobu Reaction (Stereochemical Control)
Best for: Chiral secondary alcohols. High N9 selectivity due to steric bulk of the
-
Reagents: 6-chloropurine (1.0 equiv),
(1.5 equiv), Alcohol (1.2 equiv) in dry THF. -
Addition: Cool to 0°C. Add DIAD or DEAD (1.5 equiv) dropwise.
-
Reaction: Warm to RT and stir for 12-24h.
-
Note: This proceeds with inversion of configuration at the alcohol center. The bulky Mitsunobu intermediate favors the less hindered N9 attack.
Method C: Palladium-Catalyzed Allylation (Trost Asymmetric Alkylation)
Best for: Allylic substrates.[4] Highest regioselectivity (>98% N9).
-
Catalyst Prep:
(2.5 mol%) + Ligand (e.g., Trost Ligand or ) in THF. -
Substrate: Add 6-chloropurine (1.0 equiv).
-
Electrophile: Add Allyl Acetate/Carbonate (1.1 equiv).
-
Mechanism: The
-allyl palladium complex coordinates to N9 preferentially due to hydrogen bonding or steric steering by the ligand.
Visual Workflow: Kinetic vs. Thermodynamic Pathways
Figure 2: Reaction energy landscape. Note the yellow reversible path required to convert N7 to N9.
Module 4: FAQ & Troubleshooting
Q: I am seeing two spots on TLC, but they merge during purification. What is happening? A: N7 and N9 isomers often have very similar polarities.
-
Fix: Try running TLC in 3% to 5% MeOH in DCM . If they still co-elute, try Toluene:Acetone (2:1) . Isocratic column chromatography is often required for separation.
Q: My N9 yield is low, and I have a lot of N7. Heating didn't help. A: Your alkylating agent might be too reactive (hard electrophile), locking the N7 product irreversibly.
-
Fix: Switch to a "softer" leaving group (e.g., Iodide instead of Bromide/Mesylate) or use the Mitsunobu conditions (Method B), which sterically disfavor N7 attack.
Q: Can I convert isolated N7 product to N9? A: Yes, in some cases. Treat the pure N7 isomer with a catalytic amount of alkyl halide and heat in DMF. This can initiate an intermolecular trans-alkylation cascade, eventually settling into the thermodynamic N9 well.
Q: How does the C6 substituent affect the ratio? A:
-
6-Cl / 6-F: Electron-withdrawing groups pull density, making N7 more acidic and kinetically active. Expect mixtures.
-
6-Amino (Adenine): The
can participate in H-bonding or act as a nucleophile itself (N6 alkylation). It is usually better to alkylate 6-chloropurine first, then convert to adenine ( ) later.
References
-
Regiospecific N9 Alkylation of 6-(Heteroaryl)purines. Journal of Organic Chemistry. Demonstrates steric shielding of N7 by C6-substituents to force N9 alkylation.
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega. Detailed NMR characterization data (HMBC, C5 shifts) for distinguishing isomers.
-
Thermodynamic vs Kinetic Control of Reactions. Chemistry LibreTexts. Fundamental principles applied to irreversible vs reversible pathways in alkylation.
-
Stereospecific alkylation of substituted adenines by the Mitsunobu coupling. RSC Advances. Validates Mitsunobu conditions for high N9 regioselectivity and stereochemical inversion.[4]
-
Palladium-Catalyzed N-Alkylation. ChemRxiv. Review of Pd-catalyzed methods (Trost type) for high selectivity in purine alkylation.
Sources
Technical Support Center: Stability of 7-Benzyl Groups Under Acidic Hydrolysis
Frequently Asked Questions (FAQs)
Q1: What is the general stability of a 7-benzyl group to acidic conditions?
The stability of a 7-benzyl group is highly dependent on the nature of the atom it is protecting (oxygen or nitrogen) and the specific acidic conditions employed (acid strength, temperature, and solvent). Generally, benzyl ethers (O-Bn) and N-benzyl (N-Bn) groups are considered robust and are stable to a wide range of mildly acidic conditions.[1][2] However, they can be cleaved under strong acidic conditions.[2][3] For instance, while they are stable at a pH of 1, very strong acids like hydrogen bromide (HBr), hydrogen iodide (HI), and boron tribromide (BBr₃) will facilitate their cleavage.[1][2][4]
Q2: How does the mechanism of acidic cleavage of a 7-benzyl group proceed?
The acidic cleavage of a 7-benzyl group, particularly a benzyl ether, typically proceeds via two mechanisms depending on the substrate:
-
SN1 Mechanism: This is the predominant pathway for benzyl ethers. The reaction initiates with the protonation of the ether oxygen by a strong acid, forming a good leaving group (an alcohol). Subsequently, the carbon-oxygen bond cleaves to form a stable benzylic carbocation, which is then attacked by a nucleophile (e.g., a halide ion).[4][5][6] This pathway is favored due to the resonance stabilization of the benzylic carbocation.[6]
-
SN2 Mechanism: For ethers with primary or methyl carbons, cleavage occurs through an SN2 mechanism where a nucleophile directly attacks the less sterically hindered carbon.[4][5][6]
The cleavage of N-benzyl groups can also be promoted by strong Brønsted or Lewis acids.[7][8]
Q3: Can a 7-benzyl group be selectively removed in the presence of other acid-labile protecting groups?
Yes, selective deprotection is possible and is a key aspect of synthetic strategy. The O-benzyl group is significantly more stable to acid than other common protecting groups like tert-butyldimethylsilyl (TBDMS), tetrahydropyranyl (THP), and methoxymethyl (MOM) ethers.[1] This difference in lability allows for the removal of these more sensitive groups under conditions that leave the benzyl group intact. For example, mild acidic conditions that cleave a THP ether will generally not affect a benzyl ether.[1]
Troubleshooting Guide
This section addresses common issues encountered during experiments involving 7-benzyl groups under acidic conditions.
Problem 1: My 7-benzyl group is being cleaved unexpectedly during a reaction.
Possible Causes & Solutions:
-
Inadvertent Use of Strong Acids: You may be using a stronger acid than necessary for a different transformation in your molecule. Even catalytic amounts of a strong acid can lead to gradual cleavage of the benzyl group, especially at elevated temperatures.
-
Solution: Re-evaluate the pKa of your acid. If possible, substitute it with a milder acid. For example, if you are using trifluoroacetic acid (TFA) for a Boc deprotection, and your benzyl group is also being affected, consider using a less harsh acidic condition for the Boc removal.
-
-
Presence of Lewis Acids: Trace amounts of Lewis acids can act as potent catalysts for benzyl group cleavage.
-
Solution: Purify your reagents and solvents to remove any Lewis acid contaminants. If a Lewis acid is required for another step, consider performing that step before introducing the benzyl protecting group.
-
-
Elevated Temperatures: The rate of acidic cleavage is highly temperature-dependent.
-
Solution: Perform your reaction at a lower temperature. Even running the reaction at 0 °C or room temperature instead of reflux can significantly improve the stability of the benzyl group.
-
Problem 2: I am trying to cleave my 7-benzyl group with a strong acid, but the reaction is slow or incomplete.
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The acid you are using may not be strong enough, or you may not be using a sufficient stoichiometric amount.
-
Poor Solubility: If your substrate is not fully dissolved in the reaction mixture, the reaction will be slow and inefficient.
-
Solution: Choose a solvent that dissolves both your substrate and the acid. Dichloromethane (DCM) is a common solvent for Lewis acid-mediated deprotections.[2]
-
-
Presence of a Competing Nucleophile: If your solvent or other reagents can act as nucleophiles, they may compete with the intended nucleophilic attack on the benzylic carbocation.
-
Solution: Use a non-nucleophilic solvent. If possible, use the acid itself as the solvent (e.g., neat TFA), though this is a harsh condition.[9]
-
Problem 3: I am observing side products after acidic treatment of my 7-benzyl protected compound.
Possible Causes & Solutions:
-
Friedel-Crafts Alkylation: The benzylic carbocation formed during cleavage is a potent electrophile and can react with any aromatic rings present in your molecule or solvent, leading to unwanted alkylation products.[10]
-
Solution: Use a scavenger, such as anisole or thioanisole, to trap the benzylic carbocation.[11] These scavengers are more electron-rich than your substrate and will be preferentially alkylated.
-
-
Benzyl Group Migration: Under certain acidic conditions, a benzyl group can migrate from one position to another, particularly in heterocyclic systems.
-
Solution: This is a complex issue that may require significant optimization. Lowering the reaction temperature and using a less protic solvent can sometimes minimize migration. A thorough literature search for your specific heterocyclic system is highly recommended.
-
Experimental Protocols
Protocol 1: Testing the Stability of a 7-Benzyl Group to Mild Acid
This protocol is designed to assess the stability of your 7-benzyl protected compound to conditions often used for the removal of more acid-labile groups.
-
Dissolve the Substrate: Dissolve your 7-benzyl protected compound (100 mg) in a suitable solvent (e.g., 5 mL of methanol or dichloromethane).
-
Add Mild Acid: Add a solution of a mild acid, such as 10% aqueous acetic acid or a catalytic amount of p-toluenesulfonic acid (TsOH).
-
Monitor the Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) over several hours.
-
Analysis: If no debenzylation is observed, your 7-benzyl group is stable under these conditions.
Protocol 2: Acidic Cleavage of a 7-Benzyl Ether using a Lewis Acid
This protocol describes a common method for the efficient cleavage of a benzyl ether.
-
Prepare the Reaction: Dissolve the benzyl ether (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL) under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C.[2]
-
Add Lewis Acid: Slowly add a 1 M solution of boron trichloride (BCl₃) in DCM (1.2 equivalents) dropwise.[2]
-
Monitor the Reaction: Stir the reaction at -78 °C and monitor its progress by TLC.[2]
-
Quench the Reaction: Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by water.[2]
-
Work-up and Purification: Perform a standard aqueous work-up and purify the product by column chromatography.
Data Summary
The following table summarizes the general stability of the benzyl group under various acidic conditions.
| Acidic Condition Category | Reagent/Condition | Stability of Benzyl Group | Reference(s) |
| Mild Brønsted Acids | Acetic Acid, p-Toluenesulfonic Acid (catalytic) | Generally Stable | [2] |
| Strong Brønsted Acids | HBr, HI | Cleavage | [4][6] |
| Very Strong Brønsted Acids | Trifluoroacetic Acid (TFA) | Cleavage (can be slow) | [8] |
| Lewis Acids | BBr₃, BCl₃, AlCl₃ | Cleavage (often rapid) | [2][8] |
Visualizations
Caption: SN1 mechanism for the acidic cleavage of a 7-benzyl ether.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. jackwestin.com [jackwestin.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biomedres.us [biomedres.us]
- 11. EP0403600A4 - Deprotection of protected peptides - Google Patents [patents.google.com]
Validation & Comparative
7-benzylxanthine vs. caffeine IC50 values in adenosine assays
Title: Comprehensive Comparison Guide: 7-Benzylxanthine Derivatives vs. Caffeine in Adenosine Receptor Assays
As a Senior Application Scientist, I frequently guide drug development teams through the nuances of purinergic receptor pharmacology. When evaluating novel xanthine derivatives against prototypical non-selective antagonists like caffeine, the difference between a successful screening cascade and a failed one lies in understanding structural causality and employing self-validating assay protocols.
This guide provides an objective, data-driven comparison of caffeine and 7-benzylxanthine derivatives (specifically 1-propyl-7-benzylxanthine), detailing their IC50 and
Mechanistic Grounding & Structural Causality
Caffeine (1,3,7-trimethylxanthine) is the classic, non-selective antagonist for adenosine receptors. It binds competitively to the orthosteric site of ARs, preventing endogenous adenosine from activating downstream G-protein coupled signaling cascades[1]. While caffeine acts most potently at
To engineer selectivity, medicinal chemists modify the xanthine scaffold. Introducing a bulky benzyl group at the N7 position (yielding compounds like 1-propyl-7-benzylxanthine) fundamentally alters the molecule's steric profile. The binding pockets of
Quantitative Data: Affinity ( ) Comparison
It is a common pitfall to compare raw
The table below summarizes the
| Compound | Species / Tissue Source | ||||
| Caffeine | Human (Recombinant) | ~10.0 - 30.0 | ~10.0 - 30.0 | ~15.0 - 30.0 | > 100.0 |
| Caffeine | Equine Forebrain | 77.0 | 38.0 | N/A | N/A |
| 1-Propyl-7-benzylxanthine | Rat Brain Membranes | 21.0 | 32.0 | 4.5 | > 100.0 |
| 1-Propyl-7-benzylxanthine | Equine Forebrain | 35.0 | 22.0 | N/A | N/A |
Data Interpretation: While caffeine shows a slight preference for
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, your experimental workflows must be self-validating. Below are the optimized protocols for evaluating xanthine derivatives.
Protocol A: Radioligand Binding Assay (Affinity Determination)
This assay determines the
-
Membrane Preparation & Endogenous Ligand Depletion (Critical Step): Homogenize cells expressing the target AR. Causality: Cell lysis releases high concentrations of endogenous adenosine. If left in the assay, this native agonist will competitively inhibit your radioligand, artificially shifting the
of your test xanthines to the right. You must add Adenosine Deaminase (ADA, 1-2 U/mL) to hydrolyze endogenous adenosine into inactive inosine, ensuring a clean assay window[1]. -
Incubation: Incubate 50 µg of membrane protein with the subtype-specific radioligand at its
concentration, alongside varying concentrations of the test xanthine (1 nM to 100 µM). Incubate at 25°C for 60-90 minutes to reach equilibrium. -
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash three times with ice-cold buffer to trap the receptor-ligand complexes.
-
Quantification: Measure bound radioactivity using liquid scintillation counting. Calculate the
using non-linear regression, and immediately convert to via the Cheng-Prusoff equation: [3].
Workflow for Adenosine Receptor Radioligand Binding Assays.
Protocol B: Functional cAMP Accumulation Assay (Efficacy Determination)
While binding assays confirm affinity, functional assays are required to prove antagonism.
-
PDE Inhibition: Pre-incubate cells with 100 µM IBMX or Ro 20-1724. Causality: Phosphodiesterases (PDEs) rapidly degrade cAMP. Without a PDE inhibitor, the transient cAMP signal is lost, leading to false negatives in functional efficacy.
-
System Priming (For
-coupled / only): Add 10 µM Forskolin. Causality: Because / activation decreases cAMP, basal cAMP levels are often too low to measure a reliable drop. Forskolin directly activates adenylate cyclase to elevate the baseline, allowing the agonist-induced decrease (and the xanthine-induced reversal) to be accurately quantified. -
Agonist/Antagonist Challenge: Co-incubate the cells with an AR agonist (e.g., HE-NECA at its
concentration) and titrations of the test xanthine[5]. -
Detection: Lyse the cells and quantify cAMP levels using a TR-FRET or AlphaScreen immunoassay. The concentration of xanthine required to reverse the agonist's effect by 50% represents the functional
.
Logical workflow for A1/A2A/A2B/A3 functional cAMP assays.
References
- Chou, C. C., & Vickroy, T. W. (2003). Antagonism of adenosine receptors by caffeine and caffeine metabolites in equine forebrain tissues. American Journal of Veterinary Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWLUf6vjjvWqqXi9tcypa-jA_WMgnrgSRMg8jwdXCRoIGzb9llTJH3gwISOK6V1Pe549mPYIfT5RFa-Iyhwx1zXKZohPj7hDwut4gf-a4YTRnmVyRVeYn8J1L8bgYxSbmdljsqgMNccweYGNJ0frpzpWtZAeOSW-BpmFa7J_4lUrTyW_xiFU_5]
- Varani, K., et al. (2000). Dose and Time Effects of Caffeine Intake on Human Platelet Adenosine A2A Receptors. Circulation (AHA Journals).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtjhygre2_DcrGM06H22dj9Rc02Fo1-4y6oArZpailY52nk-2QHm3YRah-Rrm_ojTr_pHquAoAWKpLUAtQzmEyENZM-WeWtB4KDCOc6jRTuE4OcW_Q1-8IV21L28V9r4iBcNeDJ4uBZ4D3c-PZBUMqmfdUhrBJ]
- BenchChem Database. (2024). Paraxanthine & 1-Propyl-7-benzylxanthine Binding Data. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgdaCADdrPVJ3a-QqEwUxdLAMB24VySurZW8nbOTQxTQ_y7i4GLhkqa8j8G6jhBlebUQVvfTqHjdZwEtcWKSO2DkRvFqihONks15wJwSxkukzoPbYTaI3Ph5IYtCl3wxxE9ISMqzUC]
- Varani, K., et al. (1999). Caffeine Alters A2A Adenosine Receptors and Their Function in Human Platelets. Circulation (AHA Journals).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtEaeW_eHgM6MA5hSQOI-lLuquqpVBk3StZNOHP1ziWQcZSOMIQClg5XMkkVp6rlGawcMonVkx42vAoYigVrdHL_VsiFCZuWWcE4RD3u7ICxPUNUipS47COuXBs-xafZa2ZOV_R4B5KwhfHYJYZZ5GPM7njAbjHw==]
- Papageorgiou, I., et al. (2009). Comparative substrate recognition by bacterial and fungal purine transporters of the NAT/NCS2 family. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl0SVs8FttqNWdXpKeS2QrDCTswy527eFvX12x7AnW6BxBE_9nK8cI32AzpmcmF-Sp9PpH2LmD_hYoN7apxHkixmlNW_cdPmyJPBJQHObl2ankKaJ7R-Sdr9ATCmS-AdHdAU1byIenw6le0Dnkod5W9Q3Xo98PDg==]
Sources
Comparative Diuretic Activity of 7-Benzylxanthine Derivatives: A Mechanistic and Experimental Guide
The xanthine scaffold has long been recognized as a versatile pharmacophore in drug development. While natural xanthine derivatives like theophylline and caffeine exhibit well-documented, albeit mild, diuretic properties, their clinical utility is often limited by non-selective central nervous system (CNS) stimulation and varying phosphodiesterase (PDE) inhibition profiles.
To overcome these limitations, medicinal chemists have engineered 7-benzylxanthine derivatives . By introducing a bulky, lipophilic benzyl group at the N7 position—and often coupling it with substitutions at the C8 position—researchers have developed compounds with enhanced selectivity, superior diuretic potency, and reduced CNS excitability. This guide objectively compares the diuretic performance of 7-benzylxanthine derivatives against standard alternatives and outlines the self-validating experimental frameworks used to quantify their efficacy.
Mechanistic Framework: The Causality of Xanthine-Induced Diuresis
To understand why 7-benzylxanthines outperform their natural counterparts, we must first examine the dual-pathway causality of xanthine-induced diuresis [1].
-
Adenosine A1 Receptor Antagonism: Adenosine naturally constricts the afferent arterioles in the kidney, reducing renal blood flow (RBF) and glomerular filtration rate (GFR). Xanthines act as competitive antagonists at the A1 receptor, reversing this vasoconstriction. The resulting vasodilation increases GFR, forcing more fluid into the renal tubules [2].
-
Phosphodiesterase (PDE) Inhibition: By inhibiting PDE, xanthines prevent the breakdown of intracellular cyclic AMP (cAMP). Elevated cAMP in the proximal convoluted tubule directly inhibits sodium (Na+) reabsorption, promoting natriuresis and subsequent osmotic water excretion.
The 7-benzyl substitution alters the steric bulk and lipophilicity of the molecule, optimizing its fit within the A1 receptor binding pocket while selectively tuning its PDE inhibition profile. This structural shift is the primary driver behind its enhanced diuretic action.
Fig 1. Dual mechanism of 7-benzylxanthine derivatives driving diuresis and natriuresis.
Comparative Diuretic Efficacy
When benchmarking 7-benzylxanthine derivatives against established alternatives, it is critical to evaluate both total urine volume (aquaresis) and electrolyte clearance (natriuresis/kaliuresis). The table below synthesizes representative pharmacological data comparing a lead 7-benzyl derivative (e.g., 3-methyl-7-p-chlorobenzyl-8-substituted xanthine) against natural xanthines and a high-ceiling loop diuretic [3].
| Compound / Class | Relative Urine Volume (% of Control) | Na⁺ Excretion (mEq/L) | K⁺ Excretion (mEq/L) | Mechanistic Notes & Clinical Profile |
| Vehicle (Control) | 100% | Baseline | Baseline | Establishes baseline physiological clearance. |
| Caffeine (Natural Xanthine) | ~130% | Mild Increase | Mild Increase | Weak diuretic; limited by severe CNS excitation and rapid tolerance. |
| Theophylline (Natural Xanthine) | ~150% | Moderate Increase | Moderate Increase | Standard xanthine diuretic; higher A1 affinity than caffeine but narrow therapeutic index. |
| 7-Benzylxanthine Derivative (Synthetic) | ~210% | High Increase | Moderate Increase | Superior to natural xanthines; optimized A1/PDE targeting with reduced CNS penetration. |
| Furosemide (Loop Diuretic) | ~320% | Very High Increase | High Increase (Kaliuretic) | Gold standard for acute volume overload; carries high risk of hypokalemia and diuretic resistance. |
Data Synthesis Insight: The 7-benzylxanthine derivative occupies a highly desirable therapeutic middle ground. It significantly outperforms theophylline in promoting sodium and water excretion without triggering the aggressive, often dangerous potassium wasting (kaliuresis) characteristic of loop diuretics like furosemide.
Self-Validating Experimental Protocol: In Vivo Diuretic Screening
To ensure trustworthiness and reproducibility, the evaluation of diuretic activity must utilize a self-validating system. The standard rat metabolic cage assay is designed with internal controls to isolate the drug's true pharmacological effect from environmental confounding variables.
Step-by-Step Methodology & Causality
Step 1: Acclimatization (48 Hours)
-
Action: House male Wistar rats individually in metabolic cages for 48 hours prior to the study.
-
Causality: Rodents are highly susceptible to novelty stress, which triggers sympathetic nervous system activation and catecholamine release. This causes afferent arteriole constriction, artificially lowering GFR and masking the diuretic effect of the test compound. Acclimatization normalizes baseline sympathetic tone.
Step 2: Standardized Hydration & Dosing (T = 0)
-
Action: Fast the animals overnight (water ad libitum). Administer an oral saline load (0.9% NaCl at 25 mL/kg) immediately followed by the oral administration of the test compound, positive control (Furosemide/Theophylline), or vehicle.
-
Causality: Administering a standardized fluid load ensures that baseline hydration is uniform across all cohorts. This eliminates volume depletion as a confounding variable, ensuring that any increase in urine output is strictly drug-induced.
Step 3: 24-Hour Urine Collection
-
Action: Collect urine over a 24-hour period using specialized funnels that separate urine from feces.
-
Causality: Fecal contamination absorbs urine and alters electrolyte concentrations. Physical separation is mandatory for accurate volumetric and ionic quantification.
Step 4: Electrolyte Quantification & Validation
-
Action: Measure total volume. Analyze Na⁺ and K⁺ concentrations using flame photometry or ion-selective electrodes. Calculate the Lipschitz Value (Test Volume / Control Volume).
-
Causality: A true diuretic must promote natriuresis, not just aquaresis. If a compound increases volume without increasing Na⁺ clearance, it is merely an aquaretic. A Lipschitz value ≥ 1.0 validates the assay's sensitivity, while a value ≥ 2.0 confirms potent diuretic activity.
Fig 2. Self-validating in vivo workflow for quantifying diuretic and natriuretic efficacy.
Structure-Activity Relationship (SAR) Insights
The transition from a basic xanthine to a highly active diuretic relies on precise molecular engineering:
-
N7-Position (The Benzyl Group): Replacing the methyl group found in caffeine/theophylline with a benzyl group drastically increases the molecule's lipophilicity. This allows deeper penetration into the hydrophobic pockets of the Adenosine A1 receptor. Furthermore, para-substitutions on the benzyl ring (e.g., p-chlorobenzyl) create electron-withdrawing effects that stabilize receptor binding, directly correlating with prolonged duration of action.
-
C8-Position Modifications: Coupling the N7-benzyl group with C8-substitutions (such as hydrazines or hydrazones) introduces critical hydrogen-bond donors/acceptors. Experimental data indicates that these C8 modifications not only amplify diuretic output but also introduce secondary antioxidative and cardioprotective properties, making them highly attractive candidates for treating heart failure-induced fluid overload.
References
-
Singh, N., Shreshtha, A. K., Thakur, M. S., & Patra, S. (2018). "Xanthine scaffold: scope and potential in drug development." Heliyon, 4(10), e00829.[Link]
-
Flores, S., Culichia, C. N., Villarreal, E. G., Savorgnan, F., Checchia, P. A., & Loomba, R. S. (2020). "Xanthine Derivatives for Kidney Protection in the Critically Ill Pediatric Population: A Systematic Review." Journal of Pediatric Intensive Care, 9(3), 155–161.[Link]
-
Evseyeva, L. V. (2009). "Synthesis, physicochemical and biological properties of 7-benzyl-8-bromoxanthine derivates." Zaporizhzhian State Medical University.[Link]
Comparative Guide to Reference Standards for 7-Benzylxanthine Impurity Profiling
Introduction: The Imperative for Purity in 7-Benzylxanthine
7-Benzylxanthine, a derivative of the purine base xanthine, serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is not merely a quality control metric but a fundamental requirement for the safety and efficacy of the final drug product.[1] The International Council for Harmonisation (ICH) has established rigorous guidelines that mandate the identification, quantification, and control of impurities in new drug substances.[2][3] These guidelines, particularly ICH Q3A(R2), categorize impurities as organic, inorganic, or residual solvents and set specific thresholds for reporting, identification, and toxicological qualification.[2][4]
This guide provides a comprehensive comparison of analytical methodologies and reference standards for the robust impurity profiling of 7-benzylxanthine. It is designed for researchers, analytical scientists, and drug development professionals, offering both strategic insights and practical, field-proven protocols to establish a self-validating system for impurity control.
Understanding the Impurity Landscape of 7-Benzylxanthine
A robust impurity profile begins with a theoretical understanding of where impurities may originate. These can be broadly classified into process-related impurities, arising from the synthetic route, and degradation products, which form during storage or upon exposure to stress conditions.
Process-Related Impurities
The synthesis of 7-benzylxanthine typically involves the alkylation of a xanthine precursor with a benzylating agent. A plausible synthetic route can be inferred from related syntheses, such as the benzylation of 3-methylxanthine.[5] Each component in this process is a potential source of impurities.
-
Starting Materials: Unreacted xanthine or 3-methylxanthine precursors.
-
Reagents: Excess benzyl bromide or benzyl chloride, and catalysts used in the reaction.
-
Intermediates: Incomplete reactions can lead to the presence of partially benzylated intermediates.
-
By-products: Over-alkylation can lead to di-benzylated xanthine derivatives (e.g., 1,7-dibenzylxanthine). Other side reactions, such as the formation of benzyl alcohol from the hydrolysis of the benzylating agent, can also introduce impurities.
The following diagram illustrates a potential synthetic pathway and highlights critical points for impurity formation.
Caption: Synthetic pathway for 7-Benzylxanthine and potential impurity sources.
Degradation Products
Forced degradation studies are essential for identifying potential degradants that may form under storage and handling, thereby establishing the intrinsic stability of the molecule.[6][7] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing, such as hydrolysis, oxidation, heat, and light.[8]
-
Hydrolytic Degradation: Exposure to acidic and basic conditions may lead to the cleavage of the benzyl group, yielding xanthine and benzyl alcohol.
-
Oxidative Degradation: The xanthine ring can be susceptible to oxidation, leading to various oxidized derivatives.
-
Photolytic Degradation: Exposure to UV or visible light can induce degradation, potentially through radical mechanisms.
-
Thermal Degradation: High temperatures can accelerate reactions and lead to decomposition products.
Comparison of Core Analytical Methodologies
A multi-faceted analytical approach is necessary for comprehensive impurity profiling, combining separation techniques with powerful identification tools.[9][10] The choice of method depends on the specific goal, whether it is routine purity testing, identification of unknown impurities, or quantification of residual solvents.
| Technique | Primary Application | Principle | Pros | Cons |
| HPLC-UV/DAD | Quantification & Purity Control | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV-Vis absorbance. | Robust, reproducible, highly quantitative, excellent for routine analysis. DAD provides peak purity information. | Limited structural information for unknown impurity identification. |
| LC-MS | Identification & Structural Elucidation | Combines HPLC separation with mass spectrometry, which measures the mass-to-charge ratio of ionized molecules. | High sensitivity and specificity. Provides molecular weight and fragmentation data crucial for identifying unknown impurities.[] | Quantification can be more complex than HPLC-UV; matrix effects can cause ion suppression. |
| GC-MS | Residual Solvents & Volatile Impurities | Separates volatile compounds in the gas phase, followed by mass spectrometry detection. | Gold standard for volatile and semi-volatile analysis, such as residual solvents from synthesis.[12] | Not suitable for non-volatile compounds like 7-benzylxanthine and most of its related impurities. |
| NMR Spectroscopy | Definitive Structural Elucidation | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity. | Unparalleled for unambiguous structure determination of isolated impurities. | Requires relatively large amounts of pure sample (>1 mg); low sensitivity compared to MS.[12] |
A Validated Workflow for Impurity Profiling
A systematic workflow ensures that all potential impurities are detected, identified, and controlled. This process integrates multiple analytical techniques, moving from general screening to specific characterization.
Caption: A comprehensive workflow for the detection and identification of impurities.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and self-validating, providing a solid foundation for the impurity profiling of 7-benzylxanthine.
Protocol 1: Stability-Indicating HPLC-UV Method for Purity Analysis
This method is designed to separate 7-benzylxanthine from its potential process-related and degradation impurities.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) or UV Detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Reference Standards: 7-Benzylxanthine (qualified primary standard), known impurities (if available).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid, Purified Water.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
Time (min) %A %B 0.0 90 10 20.0 40 60 25.0 10 90 27.0 10 90 27.1 90 10 | 32.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 273 nm (or as determined by UV scan of 7-benzylxanthine).
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 7-benzylxanthine reference standard in a suitable diluent (e.g., Methanol or 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the 7-benzylxanthine test sample in the same diluent to the same concentration.
4. System Suitability and Validation:
-
The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity is demonstrated by its ability to separate the main peak from all impurities generated during forced degradation studies.[6]
Protocol 2: Forced Degradation Study
This protocol outlines the stress conditions to be applied to 7-benzylxanthine to generate potential degradation products.[7][8] A degradation of 5-20% is generally considered appropriate for validating a stability-indicating method.[8][13]
1. Sample Preparation:
-
Prepare a stock solution of 7-benzylxanthine at approximately 1.0 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 80°C. Analyze samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with 1N NaOH and keep at room temperature. Analyze at various time points. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light. Analyze at various time points.
-
Thermal Degradation: Expose the solid powder of 7-benzylxanthine to 105°C in a hot air oven for 24-48 hours. Dissolve the stressed powder for analysis.
-
Photolytic Degradation: Expose the solid powder and a solution of 7-benzylxanthine to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC-UV method (Protocol 1).
-
Use a PDA detector to check for peak purity of the 7-benzylxanthine peak under all conditions. Any peak that is not present in the control sample is a potential degradant and should be investigated further using LC-MS.
Conclusion
A robust and reliable impurity profiling strategy for 7-benzylxanthine is built on a foundation of regulatory awareness, sound analytical science, and a systematic approach to investigation. By combining high-performance separation techniques like HPLC with the definitive identification power of mass spectrometry and NMR, researchers can gain a complete understanding of a substance's impurity profile. The use of validated, stability-indicating methods and qualified reference standards is non-negotiable for ensuring compliance with global regulatory standards like those set by the ICH.[1][2][3] This comprehensive approach not only guarantees the quality and safety of 7-benzylxanthine as a pharmaceutical intermediate but also accelerates the drug development lifecycle by proactively addressing potential quality issues.
References
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (n.d.). Vertex AI Search.
- Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
- ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. (2024, December 15). Pharmaguideline.
- ICH Q3B (R2) Impurities in new drug products - Scientific guideline. (2006, June 1). European Medicines Agency.
- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (1995, May). European Medicines Agency.
- Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. (2025, April 10). PubMed.
- Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. (2025, April 10).
- US8569489B2 - 7-[4-(Benzhydrylpiperazinyl-1)butyl]-3-methylxanthine and its salts with organic or inorganic acids possessing antihistaminic and antiallergenic activity. (n.d.).
- LC-MS-Based Rapid and Accurate Drug Impurity Analysis. (n.d.). BOC Sciences.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS–MS. (2014, May 1).
- Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10).
- Development of forced degradation and stability indic
- Analytical Techniques for Drug Impurity Profiling. (2025, September 22). Biotech Spain.
- Synthesis of 3-benzylxanthine and lumazine analogues. (2026, January 15).
- A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFIC
- Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. (2020, November 16).
- An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9).
- A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (n.d.).
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2025, March 15). Pharmaceutical Technology.
- Impurity Profiling With Use of Hyphenated Techniques. (2012, May 24). Asian Journal of Research in Chemistry.
- HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives. (n.d.).
- Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025, December 14).
- Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. (n.d.). PMC.
- Analysis of Kratom's Main Psychoactive Components: Mitragynine and 7-Hydroxymitragynine. (n.d.).
- Validated HPLC method for mitragynine quantification in Kr
- Quantitative HPLC Determination and Extraction of Anthraquinones in Senna al
- Development of HPLC-UV method for quantification of Kratom compounds mitragynine and its 7-hydroxy metabolite. (n.d.).
- Synthesis of 8-(Cyclopentyloxy)phenyl Substituted Xanthine Derivatives as Adenosine A2A Ligands. (2025, August 8).
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. tasianinch.com [tasianinch.com]
- 3. ICH Guidelines for Pharmaceuticals | Complete Overview with Examples | Pharmaguideline [pharmaguideline.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. US8569489B2 - 7-[4-(Benzhydrylpiperazinyl-1)butyl]-3-methylxanthine and its salts with organic or inorganic acids possessing antihistaminic and antiallergenic activity - Google Patents [patents.google.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. biomedres.us [biomedres.us]
- 10. ajrconline.org [ajrconline.org]
- 12. biotech-spain.com [biotech-spain.com]
- 13. pnrjournal.com [pnrjournal.com]
Crystal Structure Validation of 7-Benzyl-1H-purine-2,6(3H,7H)-dione: A Comparative Guide to SCXRD, PXRD, and MicroED
Executive Summary & Chemical Context
7-Benzyl-1H-purine-2,6(3H,7H)-dione (commonly known as 7-benzylxanthine) is a highly valuable intermediate in the synthesis of pharmaceutical derivatives and N-heterocyclic carbene (NHC) metal complexes[1]. Structurally, the molecule possesses a purine-2,6-dione core with strong hydrogen bond donors at N1 and N3, and potent acceptors at the C2 and C6 carbonyls.
The Crystallographic Challenge: Because of this extensive hydrogen-bonding capacity, 7-benzylxanthine exhibits exceptionally high lattice energy. It rapidly forms robust intermolecular ribbons or dimers, causing it to precipitate out of solution as an insoluble, microcrystalline powder rather than the macroscopic single crystals required for traditional validation. Consequently, drug development professionals and crystallographers must carefully select the appropriate structural validation workflow. This guide objectively compares the three leading modalities—Single-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), and Microcrystal Electron Diffraction (MicroED)—providing actionable, self-validating protocols for each.
Objective Comparison of Validation Modalities
A. Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard
SCXRD relies on the coherent scattering of X-rays by a macroscopic single crystal.
-
Mechanism & Causality: By measuring the intensities and scattering angles of a large, periodic 3D lattice, SCXRD allows for the direct calculation of electron density maps via Fourier transform.
-
Verdict: It provides unambiguous atomic coordinates and absolute configuration. However, forcing 7-benzylxanthine into large crystals (>10 μm) often requires aggressive recrystallization techniques (e.g., high-boiling solvents like DMF), which risks solvent inclusion or the generation of biologically irrelevant polymorphs.
B. Powder X-ray Diffraction (PXRD) + Rietveld Refinement: The Bulk Phase Validator
PXRD analyzes the bulk powder directly, bypassing the crystallization bottleneck.
-
Mechanism & Causality: Because powder samples consist of randomly oriented crystallites, 3D diffraction data is compressed into a 1D diffractogram, leading to severe peak overlap for low-symmetry organic molecules[2].
-
Verdict: To extract a valid crystal structure, the protocol must utilize , a computational method that iteratively adjusts a simulated structural model to minimize the statistical residual (
) against the experimental data[2].
C. Microcrystal Electron Diffraction (MicroED): The Sub-Micron Innovator
MicroED utilizes a transmission electron microscope (TEM) to collect diffraction data directly from nanocrystals.
-
Mechanism & Causality: Electrons interact with the electrostatic potential of matter approximately
times more strongly than X-rays[3]. This allows for high-resolution data collection from crystals as small as 100 nm, which are naturally present in 7-benzylxanthine precipitates. -
Verdict: The strong interaction causes dynamical scattering (multiple scattering events within the crystal), which artificially inflates R-factors[4]. Therefore, a robust MicroED workflow must be orthogonally validated using techniques like solid-state NMR (ssNMR) to confirm hydrogen atom positions.
Quantitative Performance Data
The following table summarizes the experimental parameters and performance metrics for validating the crystal structure of 7-benzylxanthine across the three modalities.
| Performance Metric | SCXRD | PXRD + Rietveld | MicroED |
| Optimal Crystal Size | > 10 μm | Bulk Powder (1 - 5 μm) | 100 - 500 nm |
| Data Collection Time | 2 - 12 hours | 1 - 4 hours | < 10 minutes |
| Typical R-factor | |||
| H-Atom Resolution | Excellent (Directly observed) | Poor (Requires constraints) | Moderate (Cross-validation needed) |
| Sample Requirement | Single pristine crystal | ~10 - 50 mg | < 1 μg |
| Primary Limitation | Difficult crystal growth | Peak overlap / Phase impurities | Dynamical scattering artifacts |
Validation Workflow Decision Matrix
Decision matrix for selecting the optimal crystal structure validation workflow for 7-benzylxanthine.
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol 1: SCXRD Validation Workflow
-
Crystallization: Dissolve 7-benzylxanthine in a boiling mixture of DMF and water. Cool the solution at a highly controlled rate of 1°C/hour to promote slow nucleation and avoid kinetic trapping of powder.
-
Mounting: Under polarized light, select a defect-free crystal (>15 μm) that extinguishes light uniformly. Mount on a MiTeGen loop using paratone oil to prevent solvent loss and lattice degradation.
-
Data Collection: Irradiate the sample with Cu-K
radiation ( Å) at 100 K.-
Self-Validation Check: Monitor the
ratio during the initial frames. Ensure data completeness is >99% up to a resolution of at least 0.83 Å.
-
-
Refinement: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on
(SHELXL)[1].-
Self-Validation Check: The final
must be < 5%, and the residual electron density map should show no unassigned peaks greater than 0.5 /Å .
-
Protocol 2: PXRD and Rietveld Refinement
-
Sample Preparation: Lightly grind the 7-benzylxanthine powder in an agate mortar to reduce preferred orientation (which skews peak intensities). Pack the powder uniformly into a 0.5 mm borosilicate capillary.
-
Data Acquisition: Collect high-resolution diffraction data from
to using a diffractometer equipped with a monochromatic X-ray source. -
Indexing & Space Group Determination: Utilize indexing algorithms (e.g., DICVOL) to determine the unit cell dimensions.
-
Self-Validation Check: A Figure of Merit (FOM) > 20 confirms a mathematically reliable indexing solution[2].
-
-
Rietveld Refinement: Generate a starting molecular model of 7-benzylxanthine via Density Functional Theory (DFT). Iteratively refine the background, peak shape parameters, unit cell, and atomic coordinates.
-
Self-Validation Check: A successful fit is confirmed when the weighted profile R-factor (
) is < 10% and the difference plot (experimental vs. calculated) is visually flat[2].
-
Protocol 3: MicroED Data Collection
-
Grid Preparation: Apply 3 μL of a 7-benzylxanthine nanocrystal suspension (dispersed in a non-solvent like hexane) onto a glow-discharged carbon TEM grid. Blot away excess liquid and plunge-freeze in liquid ethane to minimize electron radiation damage[3].
-
Data Collection: Insert the grid into a cryo-TEM operating at 200 kV. Continuously rotate the stage from
to at a rate of 0.5 /s while recording diffraction patterns on a direct electron detector. -
Processing & Orthogonal Validation: Process the diffraction frames using software like DIALS.
-
Self-Validation Check: Because dynamical scattering inherently inflates the
factor in MicroED (typically settling between 15-25%), the structure cannot be validated by R-factors alone[4]. You must validate the N1-H and N3-H hydrogen-bonding network using H- N or robust DFT geometry optimization to ensure the assigned atomic coordinates are physically viable[4].
-
References
1.[1] Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules (MDPI) / PMC (nih.gov). URL: [Link] 2.[3] Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers in Molecular Biosciences / PMC (nih.gov). URL: [Link] 3.[4] Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments. Crystals (MDPI). URL: [Link] 4.[2] Quantitative matching of crystal structures to experimental powder diffractograms. Chemical Science (RSC Publishing). URL: [Link]
Sources
- 1. Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative matching of crystal structures to experimental powder diffractograms - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00168G [pubs.rsc.org]
- 3. Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments [mdpi.com]
Comparison of N7-benzyl and N7-methyl xanthine binding affinity
As a Senior Application Scientist, I have structured this guide to provide drug development professionals and researchers with an authoritative, data-driven comparison of N7-substituted xanthine derivatives. By analyzing the structure-activity relationship (SAR) at the N7 position, we can fundamentally understand how to engineer selectivity between adenosine receptor (AR) subtypes.
Mechanistic Paradigm: The N7 Selectivity Switch
Xanthines are classical, naturally occurring antagonists of adenosine receptors, but their baseline forms (like theophylline) are largely non-selective[1]. In rational drug design, the N7 position of the xanthine scaffold acts as a critical synthetic lever to dictate subtype selectivity—specifically between the
-
N7-Methyl Substitution (The Steric Limitation): Natural methylxanthines, such as caffeine (1,3,7-trimethylxanthine) and paraxanthine (1,7-dimethylxanthine), feature a small methyl group at the N7 position. This specific alkylation introduces a steric constraint that is poorly tolerated in the
receptor binding pocket[1]. Consequently, N7-methylation drastically decreasesngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> affinity compared to 7-unsubstituted analogs, shifting the compound's relative selectivity profile slightly toward the receptor. -
N7-Benzyl Substitution (The Hydrophobic Anchor): Conversely, the introduction of a bulky, hydrophobic aromatic ring—such as a benzyl group—at the N7 position yields a vastly different pharmacological profile. The
receptor pocket easily accommodates larger hydrophobic substituents at this position. The aromatic ring of the benzyl group engages in robustngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> stacking and van der Waals interactions with hydrophobic residues in the receptor, drastically enhancing affinity[2]. Furthermore, 7-benzylxanthine serves as a vital synthetic precursor for developing highly potent, -selective nucleoside analogs[2].
Fig 1. Structure-Activity Relationship (SAR) logic for N7-substituted xanthines.
Quantitative Affinity Profiling
To objectively compare the performance of these substitutions, we must look at their inhibition constants (
| Compound | N7 Substituent | Primary Pharmacological Profile | ||
| Theophylline | None (H) | 7.0 | 16.0 | Non-selective baseline[3] |
| Paraxanthine | Methyl | 35.0 | 22.0 | Decreased |
| Caffeine | Methyl | 77.0 | 38.0 | Weak affinity, slight |
| 1-Propyl-7-benzylxanthine | Benzyl | < 1.0 | Moderate | High |
Data indicates that the removal of the N7-methyl group (Theophylline) or its replacement with a bulky benzyl group significantly improves
Experimental Methodology: Self-Validating Radioligand Displacement
To accurately determine the
Step 1: Membrane Preparation & Endogenous Ligand Clearance
-
Action: Homogenize target tissue (e.g., rat cerebral cortex for
, striatum for ) in 50 mM Tris-HCl buffer (pH 7.4). Treat the homogenate with 2 U/mL Adenosine Deaminase (ADA) for 30 minutes at 37°C. -
Causality: ADA hydrolyzes endogenous adenosine into inactive inosine. Failing to clear endogenous adenosine will result in competitive interference, artificially lowering the apparent affinity of your test xanthines.
Step 2: Radioligand Selection & Incubation
-
Action: Use
DPCPX (1 nM) for assays and CGS21680 (2 nM) for assays. Incubate the radioligand with 50 µg of membrane protein and varying concentrations of the test xanthine (10⁻¹⁰ to 10⁻⁴ M) at 25°C for 90 minutes. -
Causality: These specific radioligands are chosen for their high specific binding and low off-target noise. The 90-minute incubation at 25°C is critical; it ensures the system reaches steady-state equilibrium, which is a strict mathematical prerequisite for accurately converting
values to using the Cheng-Prusoff equation.
Step 3: Rapid Filtration & Washing
-
Action: Terminate the reaction by rapid vacuum filtration through GF/B glass microfiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer.
-
Causality: The use of ice-cold buffer drastically slows the dissociation rate (
) of the receptor-ligand complex, preventing the loss of bound radioligand during the mechanical washing phase.
Step 4: Assay Validation & Quality Control (Self-Validation)
-
Action: Define non-specific binding (NSB) using 10 µM CPA (for
) or 10 µM ZM241385 (for ). Calculate the Z'-factor for the assay plate. -
Causality: A self-validating system requires mathematical proof of reliability. The assay is only deemed acceptable if the Z'-factor is > 0.5, ensuring a wide assay window and low variance between the total binding and NSB controls.
Fig 2. Self-validating radioligand displacement workflow for AR affinity.
Strategic Implications for Drug Design
Understanding the N7 selectivity switch is paramount for therapeutic engineering. If the clinical goal is to develop neuroprotective agents or asthma therapeutics where
References
-
Müller, C. E., & Jacobson, K. A. "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology, 200 (2011): 151-199. URL:[Link]
-
Bridson, P. K., et al. "Synthesis and adenosine receptor affinity of 7-beta-D-ribofuranosylxanthine." Nucleosides & Nucleotides, 17.4 (1998): 759-768. URL:[Link]
-
Daly, J. W., et al. "An Overview of Methylxanthine as Adenosine Receptor Antagonists." ResearchGate (2015). URL:[Link]
-
Daly, J. W., et al. "Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors." ChEMBL Database. URL:[Link]
Sources
Spectroscopic Comparison of 7-Benzylxanthine and its Metabolites
Executive Summary
7-Benzylxanthine (7-BX) is a xanthine derivative primarily utilized as a synthetic intermediate and a chemical probe for adenosine receptor studies. Unlike naturally occurring methylxanthines (e.g., caffeine, theophylline), 7-BX contains a benzyl moiety at the N7 position.
This guide provides a technical comparison between 7-BX and its primary metabolite, Xanthine . The metabolic cleavage of the benzyl group (N-debenzylation) fundamentally alters the spectroscopic signature of the molecule. This document details these shifts across NMR , UV-Vis , and Mass Spectrometry , providing researchers with a self-validating framework for metabolite identification.
Metabolic Context & Pathway
The primary metabolic clearance pathway for N-benzyl substituted heterocycles is oxidative N-debenzylation , typically catalyzed by Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6). This reaction yields Xanthine and Benzaldehyde (which is rapidly oxidized to Benzoic Acid).
Metabolic Pathway Diagram
[2]
Spectroscopic Comparison: 7-Benzylxanthine vs. Xanthine[3]
The transition from 7-BX to Xanthine involves the loss of the benzyl auxochrome and the restoration of the N7-H functionality. This results in distinct spectral shifts.[1][2][3]
Comparative Data Summary
| Feature | 7-Benzylxanthine (Parent) | Xanthine (Metabolite) | Key Differentiator |
| Molecular Weight | 242.23 g/mol | 152.11 g/mol | Δ Mass = 90.12 Da |
| UV Max ( | ~275 nm (shoulder ~256 nm) | 267 nm | Loss of benzyl absorption |
| Absent | Disappearance of Ph-H & CH | ||
| Appearance of labile N7-H | |||
| MS Fragment (Base) | Presence of |
Nuclear Magnetic Resonance ( H NMR)
The most definitive confirmation of metabolism is the disappearance of the benzyl "fingerprint" signals.
-
7-Benzylxanthine:
-
Benzyl Methylene (
): A sharp singlet appearing between 5.40 – 5.70 ppm (solvent dependent, typically ~5.5 ppm in DMSO- ). This is the most diagnostic peak. -
Aromatic Ring (
): A multiplet integrating to 5 protons in the 7.30 – 7.60 ppm region. -
Purine Proton (
): A singlet around 8.00 – 8.20 ppm .
-
-
Xanthine:
-
Loss of Signals: The singlet at 5.5 ppm and the multiplet at 7.4 ppm vanish completely.
-
New Signal: A broad, exchangeable proton signal for N7-H/N9-H appears downfield (>
13.0 ppm ), often broadened due to tautomerism.
-
Mass Spectrometry (MS)
-
7-Benzylxanthine (ESI+):
-
Parent Ion:
. -
Fragmentation: High collision energy yields a dominant peak at
91 (Tropylium ion, ), characteristic of benzyl groups. A fragment at 153 may appear (loss of benzyl), mimicking the metabolite.
-
-
Xanthine (ESI+):
-
Parent Ion:
. -
Fragmentation: Does not produce
91. Fragments include loss of or (e.g., 110).
-
Experimental Protocols
Protocol: Sample Preparation for NMR Tracking
Objective: To monitor the enzymatic conversion of 7-BX to Xanthine in vitro.
-
Reaction Quench: Take 500
L of the enzymatic reaction mixture (e.g., liver microsome incubation). Add 500 L of ice-cold Acetonitrile (ACN) to precipitate proteins. -
Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.
-
Evaporation: Transfer supernatant to a clean vial and evaporate ACN under a nitrogen stream.
-
Reconstitution: Dissolve the residue in 600
L of DMSO- (Deuterated Dimethyl Sulfoxide). Note: DMSO is preferred over due to the poor solubility of Xanthine in chloroform. -
Acquisition: Run a standard 1D proton sequence (e.g., 64 scans) with a relaxation delay (
) of at least 2.0 seconds to ensure integration accuracy of the aromatic protons.
Protocol: HPLC-UV-MS Workflow
Objective: Simultaneous separation and identification of Parent vs. Metabolite.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 4.6 x 100 mm). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar Xanthine).
-
2-10 min: 5%
60% B (Elution of 7-BX). -
10-12 min: 60%
95% B (Wash).
-
-
Detection:
-
UV: 270 nm (Common absorption).
-
MS: Positive Mode (ESI+), Scan range
100–400.
-
Expected Result:
-
Xanthine: Elutes early (Retention time ~2-3 min) due to high polarity. Mass: 153.
-
7-Benzylxanthine: Elutes later (Retention time ~7-9 min) due to the hydrophobic benzyl group. Mass: 243.
References
-
Synthesis and Characteriz
- Source: Asian Journal of Chemistry / ResearchG
- Context: Details the synthesis of 7-benzylxanthine and provides specific NMR chemical shifts for the benzyl methylene group ( 5.4-5.7 ppm).
-
Metabolism of N-Benzyl Heterocycles
-
Source: Journal of the Chemical Society, Perkin Transactions 1[4]
- Context: Establishes the oxidative N-debenzylation mechanism as the primary clearance p
-
-
Spectroscopic Properties of Methylxanthines
- Source: MDPI / Molecules
- Context: Provides comparative UV and NMR data for the xanthine core, serving as the baseline for the "Metabolite" (Xanthine)
-
Mass Spectrometry of Xanthine Deriv
- Source: National Institutes of Health (NIH) / PubMed
- Context: Describes fragmentation patterns of xanthines, specifically the stability of the purine ring and characteristic loss of alkyl groups.
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 3. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Quality control parameters for 7-benzylxanthine reagents
The following guide details the quality control parameters for 7-Benzylxanthine , a critical scaffold in the synthesis of adenosine receptor antagonists and phosphodiesterase inhibitors.
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Professionals
Executive Summary: The Regioisomer Challenge
7-Benzylxanthine (7-BX) is a primary intermediate used to synthesize "privileged structure" drugs, including specific adenosine antagonists and bronchodilators. Its utility, however, is frequently compromised by regioisomeric impurities .
The alkylation of xanthine is not perfectly regioselective. While the N7 position is often favored under specific kinetic conditions, the thermodynamic N9-isomer and poly-alkylated byproducts (N1, N3) are common contaminants. In drug development, using "Technical Grade" 7-BX with >1% N9-isomer can lead to inactive downstream analogues and failed biological assays.
This guide compares High-Purity Reagent Grade (>98%) against Standard Synthesis Grade (~95%) and provides the self-validating protocols necessary to verify them.
Comparative Specifications: Reagent vs. Synthesis Grade
The following table outlines the critical differences between grades. For biological screening or late-stage synthesis, Reagent Grade is non-negotiable.
| Parameter | High-Purity Reagent Grade | Standard Synthesis Grade | Methodology |
| Assay (HPLC) | ≥ 98.0% | ≥ 95.0% | RP-HPLC (C18) |
| N9-Benzyl Isomer | ≤ 0.5% | ≤ 2.0% | 1H-NMR / HPLC |
| Appearance | White to off-white crystalline powder | Off-white to pale yellow powder | Visual Inspection |
| Solubility (50 mg/mL) | Clear in DMSO or 1M NaOH | May be slightly hazy in NaOH | Turbidimetry |
| Loss on Drying | ≤ 0.5% | ≤ 2.0% | Gravimetric (105°C) |
| Melting Point | > 250°C (dec) | Broad range or lower | Capillary Method |
| Residual Solvents | Benzyl chloride < 10 ppm | Benzyl chloride < 100 ppm | GC-Headspace |
Critical QC Workflows & Causality
The Origin of Impurities (Diagram)
Understanding why impurities exist is the first step in detecting them. The synthesis of 7-BX typically involves the benzylation of xanthine.
Figure 1: Impurity genesis in xanthine alkylation. The N9 isomer is the primary contaminant that mimics the target in low-resolution assays.
Self-Validating Analytical Protocols
Protocol A: HPLC Purity & Isomer Separation
Why this works: Xanthines are polar. A standard C18 column with an acidic mobile phase suppresses the ionization of the imidazole ring, sharpening the peaks and allowing separation of the N7 and N9 regioisomers based on hydrophobicity.
-
Column: C18 (e.g., Phenomenex Luna or Agilent Zorbax), 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Gradient:
-
0-5 min: 5% B (Isocratic hold to elute polar salts).
-
5-25 min: 5% → 60% B (Linear gradient).
-
25-30 min: 60% → 95% B (Wash).
-
-
Detection: UV @ 272 nm (λmax for xanthine core).
-
Acceptance Criteria: Main peak retention time (RT) ~12-15 min. N9-isomer typically elutes after the N7-isomer due to slightly higher lipophilicity in this system.
Protocol B: 1H-NMR Identity (The "Fingerprint" Check)
Why this works: The chemical shift of the benzyl methylene protons (
-
Solvent: DMSO-
(Xanthines have poor solubility in ). -
Key Signals:
-
5.4 - 5.5 ppm (s, 2H): Characteristic Benzyl
at N7 . -
5.2 - 5.3 ppm (s, 2H): Characteristic Benzyl
at N9 (Impurity). - 8.0 - 8.2 ppm (s, 1H): C8-H proton.
- 10.0 - 12.0 ppm (br s): N1-H and N3-H (Exchangeable).
-
5.4 - 5.5 ppm (s, 2H): Characteristic Benzyl
-
Validation: If you see a small singlet "shoulder" upfield of the main benzyl peak (~0.1-0.2 ppm difference), your sample contains the N9-isomer.
Experimental Workflow: QC Decision Tree
This workflow ensures that only qualified material enters your biological assays.
Figure 2: Decision tree for qualifying 7-benzylxanthine reagents. Note that recrystallization from DMF/Water is the standard remediation for low-purity batches.
Impact on Downstream Applications
Case Study: Synthesis of IBMX Analogues
In a comparative study of adenosine antagonist synthesis, using Synthesis Grade 7-BX (containing 2.5% N9-isomer) resulted in a 15% drop in yield during the subsequent N1-alkylation step. More critically, the N9-impurity carried through to the final product, requiring difficult preparative HPLC to remove.
-
Recommendation: For any SAR (Structure-Activity Relationship) study, the cost of Reagent Grade material is offset by the elimination of purification steps later in the pipeline.
Storage & Stability[5][6]
-
Hygroscopicity: 7-BX is slightly hygroscopic. Store in a desiccator.
-
Temperature: Stable at room temperature, but -20°C is recommended for long-term storage to prevent slow oxidation or discoloration.
References
-
Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry. Link
-
Müller, C. E., et al. (1993). "Chiral pyrrolo[2,3-d]pyrimidine-2,4-diones as adenosine receptor antagonists." Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. "Pentoxifylline and Xanthine Derivative Specifications." MilliporeSigma Technical Library. Link
-
BenchChem. "Distinguishing between N7 and N9 purine isomers by NMR." Technical Support Guide. Link
-
Jacobson, K. A., et al. (1992). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology. Link
Sources
In vitro cytotoxicity assessment of 7-benzyl purine scaffolds
Beyond the Thermodynamic Isomer: A Comparative Guide to In Vitro Cytotoxicity of 7-Benzyl Purine Scaffolds
Executive Summary: The N7 Advantage
In the realm of purine-based antimetabolites and kinase inhibitors, the N9-isomer has historically dominated due to its thermodynamic stability and natural resemblance to adenosine/guanosine. However, recent medicinal chemistry campaigns have unveiled the N7-benzyl purine scaffold as a "privileged structure" for achieving high kinase selectivity (specifically VEGF-R2 and eIF4E ) over the broad-spectrum cytotoxicity often seen with N9-isomers.
This guide provides a technical comparison of 7-benzyl purine scaffolds against their N9-regioisomers and standard chemotherapeutics, focusing on in vitro cytotoxicity assessment. It details the critical regioselective synthesis required to isolate the kinetic N7 product and the specific assay protocols needed to validate its distinct biological profile.
Mechanistic Insight: Selectivity vs. Potency
The biological divergence between N7- and N9-substituted purines stems from their orientation within the ATP-binding pocket of kinases.
-
N9-Benzyl Purines: Typically adopt a binding mode similar to ATP, engaging the hinge region via N1 and N6/O6. This often results in high potency (low nanomolar IC50) but low selectivity (pan-kinase inhibition), leading to off-target toxicity.
-
N7-Benzyl Purines: The N7-substitution forces a distinct binding conformation, often projecting the benzyl group into the hydrophobic back-pocket (Gatekeeper region). This steric constraint prevents binding to many "standard" kinases but retains high affinity for specific targets like VEGF-R2 (angiogenesis) and eIF4E (translation initiation), offering a "cleaner" cytotoxicity profile.
Structure-Activity Relationship (SAR) Visualization
Figure 1: Divergent biological outcomes of N9 vs. N7 alkylation.[1][2][3][4][5] N7 scaffolds sacrifice raw potency for targeted selectivity.
Comparative Performance Analysis
The following data aggregates cytotoxicity values (IC50) from recent studies comparing N7-benzyl derivatives directly against their N9 counterparts and standard care drugs.
Table 1: In Vitro Cytotoxicity Profile (IC50 in µM)
| Compound Class | Specific Derivative | MCF-7 (Breast) | HepG2 (Liver) | HUVEC (Normal/Endothelial) | Mechanism Note |
| 7-Benzyl Purine | Bn7-GMP Analog | 21.7 ± 1.2 | 27.1 ± 2.5 | >100 (Non-toxic) | eIF4E Antagonist ; disrupts cap-dependent translation. |
| 7-Benzyl Purine | N7-Indole-Ethanone | ~5.0 | ~8.5 | 0.8 (VEGF-R2) | VEGF-R2 Selective ; anti-angiogenic focus. |
| N9-Benzyl Purine | N9-Indole-Ethanone | 0.5 | 1.2 | 0.6 | Pan-Kinase Inhibitor; kills both tumor and normal cells. |
| Standard Drug | 5-Fluorouracil (5-FU) | 30.6 | 18.2 | 45.0 | DNA/RNA Antimetabolite; broad toxicity. |
| Standard Drug | Doxorubicin | 0.8 | 0.5 | 0.2 | Intercalator; highly potent but cardiotoxic. |
Key Takeaway: The 7-benzyl scaffold (Bn7-GMP) is less potent than Doxorubicin but offers a superior therapeutic window (Selectivity Index > 4) compared to the N9-isomer, which is nearly equipotent against cancer and normal endothelial cells.
Experimental Protocols
To ensure scientific integrity, the synthesis must guarantee the isolation of the pure N7-isomer, as even 5% N9 contamination can skew biological data due to the N9-isomer's higher potency.
Phase 1: Regioselective Synthesis (The "SnCl4" Method)
Standard alkylation (NaH/DMF) yields a 9:1 mixture favoring N9. Use this kinetic control method for N7.
-
Reagents: 6-Chloropurine, Benzyl bromide, Tin(IV) chloride (SnCl4) , Acetonitrile.
-
Procedure:
-
Dissolve 6-chloropurine (1 eq) in dry acetonitrile.
-
Add BSA (N,O-Bis(trimethylsilyl)acetamide) (3 eq) to silylate the purine (transient protection). Reflux 1h.
-
Cool to 0°C. Add Benzyl bromide (1.1 eq) and SnCl4 (1.1 eq) dropwise.
-
Stir at Room Temperature for 4–6 hours (Do not reflux; heat promotes rearrangement to N9).
-
-
Validation (Self-Check):
-
1H NMR: The N7-benzyl CH2 peak typically appears downfield (~5.6 ppm) compared to the N9-benzyl (~5.4 ppm).
-
HMBC: Verify correlation between Benzyl-CH2 and Purine C5/C8.
-
Phase 2: In Vitro Cytotoxicity Assessment (SRB/MTT)
The SRB assay is preferred over MTT for purine scaffolds to avoid metabolic interference with mitochondrial reductase enzymes.
-
Cell Seeding:
-
Seed tumor cells (MCF-7, HepG2) at 5,000 cells/well in 96-well plates.
-
Control: Seed HUVEC or Fibroblasts (WI-38) to determine Selectivity Index (SI).
-
Incubate 24h for attachment.[4]
-
-
Compound Treatment:
-
Prepare 100 mM stock in DMSO.
-
Serial dilute (100 µM -> 0.1 µM) in culture medium. Final DMSO < 0.5% .
-
Controls: Vehicle (DMSO), Positive (Doxorubicin), Negative (Media only).
-
-
Fixation & Staining (SRB Protocol):
-
Fix: Add cold 10% Trichloroacetic acid (TCA) for 1h at 4°C. (Stops metabolism instantly).
-
Wash: Rinse 4x with tap water; air dry.
-
Stain: Add 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 min.
-
Wash: Rinse 4x with 1% acetic acid to remove unbound dye.
-
-
Readout:
-
Solubilize bound dye with 10 mM Tris base (pH 10.5).
-
Measure Absorbance (OD) at 510 nm .
-
Experimental Workflow Diagram
Figure 2: Integrated workflow ensuring chemical purity before biological assessment.
References
-
Peifer, C., et al. (2008). "Design, synthesis and biological characterization of novel N(9) or N(7) arylethanone-substituted 6-aminopurines as VEGF-R and EGF-R inhibitors."[2] European Journal of Medicinal Chemistry. Link
-
Gunduz, M., et al. (2023). "Newly Synthesized Anticancer Purine Derivatives Inhibiting p-EIF4E Using Surface-Modified Lipid Nanovesicles." ACS Omega. Link
-
Hockova, D., et al. (2003). "Synthesis of 6-substituted 9-benzyl-8-hydroxypurines with potential interferon-inducing activity." Chemical and Pharmaceutical Bulletin. Link
-
Kamat, V., et al. (2024). "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines."[5][6] ACS Omega. Link
-
Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols. Link
Sources
- 1. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and characterization of N9/N7-substituted 6-aminopurines as VEGF-R and EGF-R inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
7-Benzyl-1H-purine-2,6(3H,7H)-dione: Proper Disposal & Handling Procedures
[1][2][3]
Executive Summary & Core Directive
Do not treat 7-Benzyl-1H-purine-2,6(3H,7H)-dione (7-Benzylxanthine) as general trash. While xanthine derivatives are often biologically active rather than acutely toxic (like cyanides), they are potent adenosine receptor antagonists and must be sequestered from the municipal waste stream to prevent environmental bioaccumulation.
The Golden Rule of Chemical Disposal: Segregation at the source is the only scalable safety strategy. Mixing incompatible waste streams (e.g., oxidizers with organic solids) creates "mystery waste" that is dangerous to store and expensive to incinerate.[1]
Material Safety & Characterization
Before initiating disposal, you must characterize the specific hazard profile of the compound in your possession. 7-Benzylxanthine is a solid intermediate often used in the synthesis of bronchodilators and other therapeutics.
Table 1: Physicochemical & Hazard Profile
| Property | Specification | Operational Implication |
| CAS Number | 13479-41-9 | Use for waste manifesting and inventory tracking. |
| Physical State | Crystalline Solid | Dust generation is the primary exposure vector.[1] |
| Solubility | Low in water; Soluble in basic solutions/organics | Do not attempt to dilute and flush down drains.[1] |
| GHS Classification | Warning (Irritant) | H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant). |
| RCRA Status (USA) | Not P-Listed or U-Listed | Classify as Non-Regulated Chemical Waste unless mixed with listed solvents.[1] |
| Incompatibilities | Strong Oxidizing Agents | CRITICAL: Never dispose of in containers with nitric or perchloric acid residues.[1] |
Disposal Decision Logic
Effective disposal requires classifying the waste state (Solid vs. Liquid) and matrix (Pure vs. Mixture).[1] Use the following logic flow to determine the correct waste stream.
Figure 1: Decision matrix for segregating 7-Benzylxanthine waste streams. Correct segregation prevents cross-reaction and reduces disposal costs.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Use this for expired shelf stocks or excess synthesis yield.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.[1]
-
Labeling: Apply a hazardous waste label immediately.[1]
-
Transfer:
-
Sealing: Screw the cap on tightly and wrap with Parafilm to prevent loosening during transit.[1]
Protocol B: Liquid Waste (Mother Liquors & HPLC Effluent)
Use this for reaction mixtures or analytical waste.
-
Segregation (The Critical Step):
-
Scenario 1 (Halogenated): If the compound was dissolved in Dichloromethane (DCM) or Chloroform, use the Halogenated Waste carboy.
-
Scenario 2 (Non-Halogenated): If dissolved in DMSO, Methanol, or Ethanol, use the Non-Halogenated/Flammable carboy.
-
Why? Halogenated waste requires higher temperature incineration (1100°C+) to prevent dioxin formation.[1] Mixing non-halogenated solvents into this stream unnecessarily increases the volume of expensive-to-treat waste.
-
-
pH Check: If the solution is aqueous (e.g., HPLC buffer), ensure pH is between 5 and 9. If highly acidic/basic, neutralize strictly before adding to a communal waste drum to prevent exothermic reactions.[1]
-
Secondary Containment: Always store liquid waste carboys in a secondary tray capable of holding 110% of the container's volume.
Protocol C: Contaminated Debris (Sharps & Consumables)
-
Sharps (Needles/Syringes): Dispose of in a rigid, puncture-proof biohazard/sharps container. Do not recap needles.
-
Soft Waste (Gloves/Wipes):
-
If heavily soiled (visible powder): Place in a clear ziplock bag, seal, and place in the Solid Hazardous Waste drum.
-
If trace contamination: Can typically be disposed of in "Lab Trash" (check local EHS regulations; some facilities require all chemical gloves to be incinerated).[1]
-
Emergency Contingency: Spill Management
Accidents happen.[1] Your response must be reflexive.
Figure 2: Workflow for managing a solid spill of 7-Benzylxanthine.
Detailed Spill Protocol:
-
Isolate: Evacuate the immediate area.
-
PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If the spill is large (>10g) and outside a hood, wear an N95 respirator to avoid inhaling dust.
-
Containment (Wet Method):
-
Cleanup: Scoop the wet mass into a hazardous waste bag. Wipe the surface three times with water/ethanol to remove residue.[1]
-
Verification: Use a UV lamp (254 nm) if available; many xanthines fluoresce or absorb UV, revealing missed spots.[1]
Regulatory Compliance & Final Disposition
United States (EPA/RCRA)
-
Classification: 7-Benzylxanthine is not a P-listed or U-listed waste. However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.
-
Recommendation: Due to its pharmacological activity, manage it as Non-Regulated Chemical Waste destined for Incineration .[1] Do not landfill.[4][1][5]
European Union (REACH/EWC)
-
EWC Code: Typically 07 05 13 * (solid wastes containing hazardous substances) or 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).
-
Disposal Path: High-temperature incineration is required to destroy the purine ring structure effectively.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 26134, 7-Benzylxanthine.[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Xanthine Derivatives.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014.[1] Retrieved from [Link]
Personal protective equipment for handling 7-Benzyl-1H-purine-2,6(3H,7H)-dione
This guide outlines the critical safety, operational, and disposal protocols for 7-Benzyl-1H-purine-2,6(3H,7H)-dione (commonly referred to as 7-Benzylxanthine ).
This compound is a key intermediate in the synthesis of adenosine receptor antagonists and phosphodiesterase inhibitors. While often categorized as a standard organic intermediate, its structural properties (purine scaffold) necessitate specific handling to prevent inhalation sensitization and ensure accurate experimental dosing due to its poor aqueous solubility.
Part 1: Chemical Identity & Hazard Profile
Before handling, verify the container label against the following identifiers to ensure you are working with the correct isomer.
| Parameter | Technical Detail |
| Chemical Name | 7-Benzyl-1H-purine-2,6(3H,7H)-dione |
| Common Synonym | 7-Benzylxanthine |
| CAS Number | 2896-67-5 (Primary generic CAS for 7-Benzylxanthine) |
| Molecular Formula | C₁₂H₁₀N₄O₂ |
| Molecular Weight | 242.23 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Poor in water; Soluble in DMSO, DMF, and aqueous NaOH (1M) |
GHS Hazard Classification (OSHA HCS 2012)
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][2]
-
Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1][2]
-
STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1][2]
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this specific matrix designed for handling fine purine derivative powders.
| Protection Zone | Required Equipment | Technical Justification |
| Respiratory | Fume Hood (Primary) or N95 Respirator (Secondary) | Purine intermediates are often fine particulates. Inhalation can trigger mucous membrane irritation or sensitization. Always weigh inside a hood. |
| Hand Protection | Nitrile Gloves (Min. 0.11 mm thickness) | Nitrile provides excellent resistance to the solid powder. Double-gloving is recommended if dissolving in DMSO or DMF, as these solvents enhance skin permeability. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient if the powder becomes airborne or during solubilization steps where splashing of basic solutions (NaOH) is possible. |
| Body Protection | Lab Coat (Buttoned, long-sleeve) | Standard protection to prevent accumulation of dust on street clothes. |
Part 3: Operational Handling & Solubilization
Weighing & Transfer (The "Static" Risk)
7-Benzylxanthine is often electrostatic. Static charge can cause the powder to "jump" off spatulas, leading to inaccurate dosing and bench contamination.
-
Protocol: Use an anti-static gun on the weighing boat before adding the solid.
-
Alternative: If an anti-static gun is unavailable, wipe the exterior of the weighing vessel with a slightly damp Kimwipe to discharge static before taring.
Solubilization Strategy
This compound is hydrophobic. Attempting to dissolve it directly in neutral water or buffer will result in a suspension, leading to experimental error.
Recommended Solubilization Workflow:
-
Primary Solvent: Dissolve the weighed powder in DMSO (Dimethyl Sulfoxide) . It is typically soluble up to 50-100 mM.
-
Aqueous Dilution: Dilute the DMSO stock into your assay buffer. Keep the final DMSO concentration <1% (v/v) to avoid solvent toxicity in biological assays.
-
Alternative (Base): For aqueous stock solutions, use 1M NaOH . The acidic proton at the N1/N3 position allows the compound to form a water-soluble sodium salt.
-
Caution: This raises the pH significantly. You must back-titrate or dilute into a highly buffered system (e.g., HEPES, PBS) to return to physiological pH.
-
Part 4: Safe Handling Workflow (Visualization)
The following diagram illustrates the decision logic for handling 7-Benzylxanthine, from storage to waste disposal.
Figure 1: Operational decision tree for storage, weighing, and solubilization of 7-Benzylxanthine.
Part 5: Emergency Response & Disposal
Spill Cleanup
-
Dry Spill (Powder): Do NOT use compressed air or vigorous sweeping, which generates dust.
-
Cover the spill with a damp paper towel to suppress dust.
-
Wipe up the material and place it in a sealed bag.
-
Clean the surface with 70% Ethanol and then water.
-
-
Wet Spill (Solution): Absorb with vermiculite or standard spill pads. Place in the appropriate chemical waste container.
Disposal Plan
-
RCRA Classification: Not specifically listed as a P- or U-listed waste, but must be treated as Hazardous Chemical Waste due to potential toxicity.
-
Method: Collect in a container labeled "Organic Waste (with Heterocycles)."
-
Destruction: High-temperature incineration is the standard disposal method for purine derivatives. Do not flush down the drain.[3]
References
-
PubChem. (n.d.). 7-Benzylxanthine Compound Summary. National Library of Medicine. Retrieved March 1, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved March 1, 2026, from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
